molecular formula C16H24N8O12S B605666 Atelopidtoxin CAS No. 9061-57-8

Atelopidtoxin

Cat. No.: B605666
CAS No.: 9061-57-8
M. Wt: 552.5 g/mol
InChI Key: KRRJLHUVFILNLG-FKOGTDRGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Atelopidtoxin is a biochemical.

Properties

CAS No.

9061-57-8

Molecular Formula

C16H24N8O12S

Molecular Weight

552.5 g/mol

IUPAC Name

[(2S)-2-[(1'S,4R,6R,8'S,15'S)-3',10'-diamino-3,6',14',14'-tetrahydroxy-2,7'-dioxospiro[1,3-oxazinane-6,13'-2,4,6,9,11-pentazatetracyclo[6.6.1.01,11.04,15]pentadeca-2,9-diene]-4-yl]-3-hydroxypropyl] hydrogen sulfate

InChI

InChI=1S/C16H24N8O12S/c17-11-19-8-9-15(20-12(18)21(9)5-23(30)10(8)26)16(28,29)14(4-22(11)15)1-7(24(31)13(27)36-14)6(2-25)3-35-37(32,33)34/h6-9,25,28-31H,1-5H2,(H2,17,19)(H2,18,20)(H,32,33,34)/t6-,7+,8-,9-,14+,15-/m0/s1

InChI Key

KRRJLHUVFILNLG-FKOGTDRGSA-N

Isomeric SMILES

C1[C@@H](N(C(=O)O[C@@]12CN3C(=N[C@H]4[C@H]5[C@]3(C2(O)O)N=C(N5CN(C4=O)O)N)N)O)[C@@H](CO)COS(=O)(=O)O

Canonical SMILES

C1C(N(C(=O)OC12CN3C(=NC4C5C3(C2(O)O)N=C(N5CN(C4=O)O)N)N)O)C(CO)COS(=O)(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Atelopidtoxin

Origin of Product

United States

Foundational & Exploratory

Atelopidtoxin: A Technical Guide to a Potent Sodium Channel Blocker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atelopidtoxin, also known as Zetekitoxin AB, is a potent neurotoxin found in the skin of the Panamanian golden frog, Atelopus zeteki. As a member of the saxitoxin family of guanidinium alkaloids, it exerts its toxic effects through the high-affinity blockade of voltage-gated sodium channels, critical components in the generation and propagation of action potentials in excitable cells. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for its structural elucidation and functional characterization are presented, along with a discussion of the ongoing challenges and strategies in its chemical synthesis. This document aims to serve as a valuable resource for researchers investigating ion channel modulators and professionals involved in the discovery and development of novel therapeutics.

Chemical Structure and Properties

This compound is a complex heterocyclic guanidinium alkaloid. Its structure is distinguished from its parent compound, saxitoxin, by the presence of a unique 1,2-oxazolidine ring-fused lactam, a sulfate ester, and an N-hydroxycarbamate moiety.[1]

Chemical Structure

The chemical structure of this compound (Zetekitoxin AB) is presented below:

IUPAC Name: [(2S)-2-[(1'S,4R,6R,8'S,15'S)-3',10'-diamino-3,6',14',14'-tetrahydroxy-2,7'-dioxospiro[1,3-oxazinane-6,13'-2,4,6,9,11-pentazatetracyclo[6.6.1.01,11.04,15]pentadeca-2,9-diene]-4-yl]-3-hydroxypropyl] hydrogen sulfate[2]

Chemical Formula: C16H24N8O12S[2]

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is provided in the table below. It is noteworthy that due to the scarcity of the natural product, many of these properties are computationally predicted.

PropertyValueSource
Molecular Weight 552.5 g/mol [2]
Monoisotopic Mass 552.12343940 Da[2]
XlogP3-AA (Predicted) -7.0[2]
Water Solubility High (qualitative)[1]
pKa (Predicted) Due to the structural complexity and lack of experimental data, specific pKa values for this compound are not available. As a structural analog, the pKa values of saxitoxin's two guanidinium groups are 8.24 and 11.60, which can serve as an approximate reference.
Appearance Purified as a white, amorphous solid.

Mechanism of Action: Potent Blockade of Voltage-Gated Sodium Channels

This compound is an exceptionally potent blocker of voltage-gated sodium channels (VGSCs). These transmembrane proteins are essential for the rising phase of the action potential in neurons and other excitable cells. By physically occluding the outer pore of the channel, this compound prevents the influx of sodium ions, thereby inhibiting nerve conduction and muscle contraction.

The interaction of this compound with the voltage-gated sodium channel is a high-affinity binding event. The guanidinium groups of the toxin are thought to interact with negatively charged amino acid residues within the channel's outer vestibule, effectively plugging the pore.

G Simplified Mechanism of this compound Action cluster_intracellular Intracellular Space cluster_blocked sodium_channel Voltage-Gated Sodium Channel (VGSC) na_ion_in Na+ Influx (Action Potential Propagation) sodium_channel->na_ion_in Channel Open blocked_channel Blocked VGSC sodium_channel->blocked_channel Binding This compound This compound This compound->sodium_channel Binds to outer pore na_ion_blocked Na+ Influx Blocked (No Action Potential) blocked_channel->na_ion_blocked

Caption: this compound binds to the outer pore of the VGSC, blocking Na+ influx.

Potency and Selectivity

This compound exhibits remarkable potency, with inhibitory concentrations (IC50) in the picomolar range for some VGSC subtypes. This makes it significantly more potent than its parent compound, saxitoxin.

Sodium Channel SubtypeIC50 (pM)Source
Rat Brain IIa (Nav1.2)6.1[1]
Rat Skeletal Muscle (Nav1.4)65[1]
Human Heart (Nav1.5)280[1]

Toxicity

Consistent with its potent mechanism of action, this compound is an extremely toxic substance.

ParameterValueSpeciesRoute of AdministrationSource
LD50 11 µg/kgMouseIntraperitoneal

Experimental Protocols

Structural Elucidation of this compound

The definitive structure of this compound was determined through a combination of purification from its natural source and advanced spectroscopic techniques.

4.1.1. Purification from Atelopus zeteki

  • Extraction: Skin secretions from A. zeteki are extracted with a dilute acetic acid solution.

  • Chromatography: The crude extract is subjected to multiple rounds of column chromatography, typically using size-exclusion and reversed-phase high-performance liquid chromatography (HPLC).

  • Bioassay-Guided Fractionation: Throughout the purification process, fractions are tested for their toxicity (e.g., mouse bioassay) to track the active compound.

G Purification Workflow for this compound start A. zeteki Skin Secretions extraction Aqueous Acetic Acid Extraction start->extraction chromatography1 Size-Exclusion Chromatography extraction->chromatography1 bioassay Mouse Bioassay chromatography1->bioassay Test Fractions chromatography2 Reversed-Phase HPLC end Pure this compound chromatography2->end bioassay->chromatography2 Active Fractions

Caption: A simplified workflow for the purification of this compound.

4.1.2. Spectroscopic Analysis

  • Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the accurate mass and elemental composition of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of one- and two-dimensional NMR experiments (1H, 13C, COSY, HSQC, HMBC) are conducted to elucidate the complex connectivity and stereochemistry of the molecule.

Functional Characterization: Voltage-Clamp Electrophysiology

The sodium channel blocking activity of this compound is quantified using the two-electrode voltage-clamp technique in Xenopus laevis oocytes expressing specific subtypes of voltage-gated sodium channels.

  • Oocyte Preparation: Xenopus oocytes are surgically removed and treated with collagenase to remove the follicular layer.

  • cRNA Injection: Oocytes are injected with cRNA encoding the desired sodium channel α-subunit.

  • Incubation: Injected oocytes are incubated for 2-7 days to allow for protein expression.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and perfused with a standard saline solution.

    • Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte.

    • The membrane potential is held at a negative potential (e.g., -80 mV).

    • Depolarizing voltage steps are applied to elicit sodium currents.

    • This compound is applied to the bath at various concentrations, and the resulting inhibition of the sodium current is measured.

  • Data Analysis: The concentration-response data are fitted to a Hill equation to determine the IC50 value.

G Voltage-Clamp Experimental Workflow start Xenopus Oocyte with expressed VGSCs setup Two-Electrode Voltage-Clamp Setup start->setup protocol Apply Depolarizing Voltage Steps setup->protocol measurement1 Record Control Sodium Current protocol->measurement1 measurement2 Record Inhibited Sodium Current protocol->measurement2 application Apply this compound measurement1->application analysis Calculate IC50 measurement1->analysis application->protocol Repeat measurement2->analysis end Potency Determined analysis->end

Caption: Workflow for determining the IC50 of this compound on VGSCs.

Chemical Synthesis

The total chemical synthesis of this compound has not yet been achieved. Its complex, highly functionalized, and stereochemically rich structure presents significant challenges to synthetic organic chemists. Key hurdles include the construction of the tricyclic guanidinium core and the stereoselective installation of the unique side chains. Research is ongoing to develop synthetic strategies to access this and related saxitoxin analogs, which would provide a renewable source for further biological investigation and potential therapeutic development.

Conclusion

This compound is a remarkable natural product with an intricate chemical structure and exceptionally potent biological activity. Its ability to block voltage-gated sodium channels with high affinity makes it a valuable tool for studying the structure and function of these important ion channels. While its toxicity precludes its direct use as a therapeutic, the study of this compound and its interactions with sodium channels can provide crucial insights for the design of novel, subtype-selective channel blockers for the treatment of a range of disorders, including chronic pain, epilepsy, and cardiac arrhythmias. The eventual total synthesis of this compound will undoubtedly open new avenues for research and drug discovery.

References

The Enigmatic Relationship and Nomenclature of Atelopidtoxin and Zetekitoxin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potent neurotoxin found in the Panamanian golden frog, Atelopus zeteki. Initially named Atelopidtoxin and later Zetekitoxin, this guanidinium alkaloid has been a subject of fascination and intense study due to its extreme toxicity and complex structure. This document will delve into the historical nomenclature, the definitive relationship between these two names, the intricate chemical structure of the primary toxic component, Zetekitoxin AB, and its mechanism of action as a highly potent voltage-gated sodium channel blocker. Furthermore, this guide will present available quantitative data in a structured format and outline the key experimental methodologies employed in its isolation, characterization, and toxicological assessment.

Introduction: A Toxin with a Dual Identity

In 1969, a potent, water-soluble guanidinium toxin was isolated from the skin of the Panamanian golden frog, Atelopus zeteki, and was aptly named "this compound".[1] Later, to signify its unique origin from this particular species, the toxin was renamed "Zetekitoxin".[2] It was discovered that the primary toxic component was a substance designated Zetekitoxin AB.[2] For over three decades, the precise chemical structure of Zetekitoxin AB remained a scientific puzzle, largely due to the endangered status of the frog, which limited the availability of the toxin for analysis.[3][4]

Nomenclature and Relationship: One and the Same

The terms this compound and Zetekitoxin refer to the same neurotoxin. "this compound" represents the initial discovery and naming, while "Zetekitoxin" is the more specific and currently accepted nomenclature in the scientific community. Zetekitoxin is a complex mixture of toxins, with Zetekitoxin AB being the most abundant and potent constituent.[2]

Chemical Structure of Zetekitoxin AB

The structural elucidation of Zetekitoxin AB was a significant breakthrough, achieved through advanced nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.[3][4] Zetekitoxin AB is a saxitoxin analog with a molecular formula of C₁₆H₂₅N₈O₁₂S.[1][3][4] Its intricate structure is characterized by several unique features:

  • A 1,2-oxazolidine ring-fused lactam : This is an unprecedented feature among saxitoxin analogs.[3][4][5]

  • A sulfate ester group.[1][3][4]

  • An N-hydroxycarbamate moiety.[1][3][4]

These structural modifications are believed to contribute to its extraordinary potency.

Mechanism of Action: A Potent Sodium Channel Blocker

Zetekitoxin AB exerts its neurotoxic effects by acting as an extremely potent blocker of voltage-gated sodium channels.[3][4][6] These channels are crucial for the propagation of action potentials in excitable cells, such as neurons and muscle cells. By blocking these channels, Zetekitoxin AB effectively halts nerve impulse transmission, leading to paralysis and, at sufficient doses, death.

Quantitative Data

The following tables summarize the key quantitative data related to the toxicity and physicochemical properties of Zetekitoxin AB.

Table 1: Physicochemical Properties of Zetekitoxin AB

PropertyValueReference(s)
Molecular FormulaC₁₆H₂₅N₈O₁₂S[1][3][4]
Molar Mass552.47 g/mol [6]
Monoisotopic Mass552.12343940 Da[7][8]

Table 2: Toxicity Data for Zetekitoxin AB

ParameterSpeciesValueReference(s)
LD₅₀ (i.p.)Mouse11 µg/kg[2][6]

Table 3: In Vitro Potency of Zetekitoxin AB as a Sodium Channel Blocker

Sodium Channel SubtypePreparationIC₅₀ ValuePotency vs. SaxitoxinReference(s)
Rat Brain IIaXenopus oocytes6.1 pM~160-fold more potent[3][4]
Rat Skeletal MuscleXenopus oocytes65 pM~63-fold more potent[3][4]
Human HeartXenopus oocytes280 pM~580-fold more potent[3][4]

Experimental Protocols

The following sections detail the methodologies cited for the isolation, characterization, and toxicological assessment of Zetekitoxin.

Isolation and Purification of Zetekitoxin AB

The protocol for isolating Zetekitoxin AB from the skin of Atelopus zeteki involved a multi-step purification process guided by mouse bioassay.[2][7]

  • Homogenization and Extraction : The frog skins were homogenized and extracted first with water and then with a 2:98 solution of acetic acid in water.[2][7]

  • Dialysis : The homogenate was dialyzed against water using a 30,000 Mᵣ cutoff membrane to remove larger molecules.[2][7]

  • Ultrafiltration : The dialysate was concentrated by evaporation and then ultrafiltered using a 10,000 Mᵣ cutoff membrane.[2][7]

  • Gel Filtration Chromatography (Step 1) : The concentrated filtrate was subjected to gel filtration chromatography on a Bio-Gel P-2 column, equilibrated with a pyridine/acetic acid/water solution (24:2:974, pH 6.2).[9]

  • Gel Filtration Chromatography (Step 2) : The toxic fraction from the first column was further purified on a TSK-gel G2000PW column with 0.05 M acetic acid as the eluent. The most toxic fraction represented pure Zetekitoxin AB.[7][10]

  • Purity Confirmation and Storage : The purity of the final sample was confirmed by TLC and ¹H NMR analysis. The purified Zetekitoxin AB was then lyophilized and stored at -80°C.[7][10]

Structural Elucidation by NMR and Mass Spectrometry

The chemical structure of Zetekitoxin AB was determined using high-resolution NMR and mass spectrometry techniques on a sample of approximately 0.3 mg.[3][4][7]

  • Mass Spectrometry :

    • Instrument : Micromass Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.[7][10]

    • Method : Electrospray Ionization (ESI) with collision-induced dissociation (CID) MS/MS experiments were conducted in both positive and negative ion modes.[7][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • Instrument : Varian Inova 600 spectrometer (600 MHz).[7][10]

    • Sample Preparation : Approximately 0.5 µmol of Zetekitoxin AB was dissolved in 0.4 ml of CD₃COOD/D₂O (4:96).[7][10]

    • Referencing : Spectra were referenced to internal CHD₂COOD (δ 2.06) and ¹³CD₃COOD (δ 22.4).[7][10]

    • Experiments : A suite of NMR experiments, including ¹H NMR and gradient Heteronuclear Multiple Bond Correlation (gHMBC), were performed to establish the connectivity and stereochemistry of the molecule.[7]

In Vivo Toxicity Assay (LD₅₀ Determination)

The median lethal dose (LD₅₀) of Zetekitoxin AB in mice was determined by intraperitoneal (i.p.) injection. While a specific detailed protocol for Zetekitoxin is not published, the general methodology for LD₅₀ determination in rodents involves the following steps:[11][12][13]

  • Animal Model : Mice are commonly used.[11]

  • Dose Administration : The toxin is administered in graduated doses to several groups of animals via the desired route (in this case, intraperitoneal).[14]

  • Observation : The animals are observed for a set period (e.g., 24 hours), and the number of mortalities in each dose group is recorded.[11][12]

  • LD₅₀ Calculation : Statistical methods, such as the Miller-Tainter method or Probit analysis, are used to calculate the dose that is lethal to 50% of the test population.[13]

In Vitro Potency Assay (IC₅₀ Determination)

The inhibitory concentration (IC₅₀) of Zetekitoxin AB on different voltage-gated sodium channel subtypes was determined using the Xenopus oocyte expression system coupled with two-electrode voltage clamp (TEVC) electrophysiology.[3][4]

  • Oocyte Preparation and Injection :

    • Oocytes are harvested from female Xenopus laevis frogs.[15]

    • The oocytes are injected with cRNA encoding the specific human or rat sodium channel subunits of interest.[16][17]

    • The injected oocytes are incubated for 2-4 days to allow for channel expression.[17]

  • Electrophysiological Recording :

    • A two-electrode voltage clamp (TEVC) setup is used to control the membrane potential of the oocyte and record the resulting ion currents.[18]

    • The oocyte is held at a negative membrane potential (e.g., -100 mV).[7]

    • Sodium channel currents are elicited by a step depolarization protocol (e.g., a 70-ms step to 0 mV).[7]

  • Toxin Application and Data Analysis :

    • Zetekitoxin AB is added to the bath solution at various concentrations.

    • The inhibition of the sodium current at each toxin concentration is measured.

    • The IC₅₀ value, the concentration of toxin that causes 50% inhibition of the sodium current, is calculated by fitting the concentration-response data to a logistical equation.

Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Nomenclature_Relationship This compound This compound (1969) Zetekitoxin Zetekitoxin This compound->Zetekitoxin Renamed to signify unique origin Zetekitoxin_AB Zetekitoxin AB (Major Component) Zetekitoxin->Zetekitoxin_AB Is the primary toxic constituent of

Figure 1. The nomenclature evolution from this compound to Zetekitoxin.

Zetekitoxin_MOA Zetekitoxin_AB Zetekitoxin AB VGSC Voltage-Gated Sodium Channel Zetekitoxin_AB->VGSC Blocks Action_Potential Action Potential Propagation VGSC->Action_Potential Is essential for Nerve_Impulse Nerve Impulse Transmission Action_Potential->Nerve_Impulse Leads to Paralysis Paralysis Nerve_Impulse->Paralysis Inhibition leads to

Figure 2. Mechanism of action of Zetekitoxin AB.

Isolation_Workflow start Frog Skin (Atelopus zeteki) homogenization Homogenization & Extraction start->homogenization dialysis Dialysis (30,000 Mr cutoff) homogenization->dialysis ultrafiltration Ultrafiltration (10,000 Mr cutoff) dialysis->ultrafiltration gel_filtration1 Gel Filtration Chromatography (Bio-Gel P-2) ultrafiltration->gel_filtration1 gel_filtration2 Gel Filtration Chromatography (TSK-gel G2000PW) gel_filtration1->gel_filtration2 end Purified Zetekitoxin AB gel_filtration2->end

Figure 3. Workflow for the isolation and purification of Zetekitoxin AB.

Conclusion

Zetekitoxin, initially known as this compound, stands as a testament to the chemical diversity and potency of natural toxins. Its unique chemical structure, particularly that of its major component Zetekitoxin AB, and its exceptionally high affinity for voltage-gated sodium channels make it a valuable tool for neurobiological research and a potential lead for the development of novel therapeutics. The elucidation of its structure after decades of mystery has paved the way for synthetic efforts and a deeper understanding of the structure-activity relationships of saxitoxin analogs. This guide provides a foundational resource for researchers and professionals working with or interested in this remarkable neurotoxin.

References

Preliminary Pharmacological Screening of Atelopidtoxin (Zetekitoxin AB): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atelopidtoxin, identified as Zetekitoxin AB (ZTX), is a potent guanidinium alkaloid neurotoxin isolated from the Panamanian golden frog, Atelopus zeteki. This technical guide provides a comprehensive overview of the preliminary pharmacological screening of ZTX, focusing on its mechanism of action, toxicity, and the experimental protocols required for its evaluation. ZTX is distinguished as an exceptionally potent blocker of voltage-gated sodium channels, exhibiting significantly higher affinity than its structural analog, saxitoxin.[1] This guide synthesizes available quantitative data, details essential experimental methodologies, and visualizes key processes to support further research and drug development efforts targeting voltage-gated sodium channels.

Introduction

Zetekitoxin AB (ZTX), initially referred to as this compound, is a complex, water-soluble toxin. Structurally, it is an analog of saxitoxin but possesses unique moieties, including a 1,2-oxazolidine ring-fused lactam, a sulfate ester, and an N-hydroxycarbamate group, contributing to its remarkable potency.[1] Early studies noted its profound physiological effects, including hypotension and ventricular fibrillation in animal models.[1] More recent investigations have elucidated its primary mechanism of action as a high-affinity antagonist of voltage-gated sodium channels (VGSCs), making it a valuable pharmacological tool and a potential lead for the development of novel therapeutics.[1][2]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for Zetekitoxin AB.

Table 1: Acute Toxicity of Zetekitoxin AB

ParameterSpeciesRoute of AdministrationValueReference
LD50MouseIntraperitoneal (i.p.)11 µg/kg[3]

Table 2: In Vitro Inhibitory Activity of Zetekitoxin AB against Voltage-Gated Sodium Channels

Channel SubtypeExpression SystemIC50 (pM)Comparison to SaxitoxinReference
Rat Brain IIa (Nav1.2)Xenopus oocytes6.1 ± 0.4~160-fold more potent[1]
Rat Skeletal Muscle (Nav1.4)Xenopus oocytes65 ± 10~63-fold more potent[1]
Human Heart (Nav1.5)Xenopus oocytes280 ± 3~580-fold more potent[1]

Mechanism of Action: Voltage-Gated Sodium Channel Blockade

Zetekitoxin AB exerts its potent neurotoxic effects by binding to the outer pore (Site 1) of voltage-gated sodium channels. This binding physically occludes the channel, preventing the influx of sodium ions that is essential for the initiation and propagation of action potentials in excitable cells like neurons and muscle cells. The blockade of these channels leads to a disruption of nerve conduction and muscle contraction, explaining the observed physiological effects of paralysis, hypotension, and cardiotoxicity. The significantly higher affinity of ZTX for various sodium channel isoforms compared to saxitoxin underscores its unique structural features and potent activity.[1]

cluster_membrane Cell Membrane Na_Channel Voltage-Gated Sodium Channel (VGSC) Blockade Pore Blockade Na_Channel->Blockade ZTX Zetekitoxin AB (ZTX) ZTX->Na_Channel Binds to Site 1 No_Na_Influx Inhibition of Na+ Influx Blockade->No_Na_Influx No_AP Action Potential Failure No_Na_Influx->No_AP Effects Physiological Effects: - Paralysis - Hypotension - Cardiotoxicity No_AP->Effects

Mechanism of action of Zetekitoxin AB (ZTX) on voltage-gated sodium channels.

Experimental Protocols

Detailed methodologies are crucial for the accurate pharmacological screening of potent toxins like ZTX. The following are representative protocols for key experiments.

General Pharmacological Screening Workflow

A typical workflow for the pharmacological screening of a novel toxin involves a tiered approach, from broad toxicity assessment to specific mechanism-of-action studies.

Start Toxin Isolation & Purification Acute_Toxicity Acute Toxicity Testing (e.g., Mouse LD50) Start->Acute_Toxicity Primary_Screen Primary Organ System Screen (Cardiovascular, Neuromuscular) Acute_Toxicity->Primary_Screen Mechanism_ID Mechanism Identification (e.g., Ion Channel Assays) Primary_Screen->Mechanism_ID Receptor_Binding Receptor/Channel Binding Kinetics (IC50, Kd) Mechanism_ID->Receptor_Binding Structure_Activity Structure-Activity Relationship (SAR) Studies Receptor_Binding->Structure_Activity Lead_Dev Lead Compound Development Structure_Activity->Lead_Dev

General workflow for pharmacological screening of a novel toxin.
Voltage-Gated Sodium Channel Inhibition Assay using Two-Electrode Voltage Clamp (TEVC) in Xenopus oocytes

This protocol is used to determine the IC50 of ZTX on specific VGSC subtypes expressed heterologously.

  • Oocyte Preparation and cRNA Injection:

    • Harvest stage V-VI oocytes from an adult female Xenopus laevis.

    • Defolliculate the oocytes by incubation in a collagenase solution (e.g., 2 mg/mL in calcium-free OR-2 solution) for 1-2 hours.

    • Inject oocytes with cRNA encoding the desired alpha and beta subunits of the voltage-gated sodium channel (e.g., 50 nL of a 1 ng/nL solution).

    • Incubate the injected oocytes for 2-7 days at 18°C in a modified Barth's solution (MBS) to allow for channel expression.

  • Electrophysiological Recording:

    • Place a single oocyte in a recording chamber continuously perfused with a recording solution (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5).

    • Impale the oocyte with two glass microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl. One electrode measures the membrane potential, and the other injects current.

    • Using a TEVC amplifier, clamp the oocyte membrane potential at a holding potential of -80 mV to -100 mV.

    • Elicit sodium currents by applying depolarizing voltage steps (e.g., to 0 mV for 50 ms).

  • Data Acquisition and Analysis:

    • Record baseline sodium currents in the absence of the toxin.

    • Perfuse the chamber with increasing concentrations of ZTX and record the resulting inhibition of the sodium current until a steady state is reached at each concentration.

    • Wash out the toxin to assess the reversibility of the block.

    • Construct a concentration-response curve by plotting the percentage of current inhibition against the logarithm of the ZTX concentration.

    • Fit the data to a Hill equation to determine the IC50 value.

Isolated Rabbit Ear Artery Vasoconstriction Assay

This ex vivo protocol assesses the effect of ZTX on vascular smooth muscle contraction.

  • Tissue Preparation:

    • Humanely euthanize a rabbit and dissect the central ear artery.

    • Cannulate the artery and perfuse with Krebs-Henseleit solution (gassed with 95% O2 / 5% CO2) to remove blood.

    • Suspend the artery in an organ bath containing Krebs-Henseleit solution maintained at 37°C.

  • Experimental Procedure:

    • Induce a submaximal contraction of the artery using a standard vasoconstrictor agent (e.g., norepinephrine, phenylephrine).

    • Once a stable contraction plateau is reached, add cumulative concentrations of ZTX to the organ bath.

    • Record changes in the contractile force using an isometric force transducer.

  • Data Analysis:

    • Express the relaxation or potentiation of contraction as a percentage of the initial pre-contracted tone.

    • Plot the concentration-response curve to determine the EC50 or IC50 for the vascular effect.

In Vivo Neuromuscular Transmission Assessment

This protocol evaluates the effect of ZTX on neuromuscular function in an anesthetized animal model (e.g., rat or mouse).

  • Animal Preparation:

    • Anesthetize the animal (e.g., with urethane or a similar long-acting anesthetic).

    • Surgically expose the sciatic nerve and the gastrocnemius muscle.

    • Attach the distal tendon of the muscle to a force transducer to record isometric contractions.

  • Stimulation and Recording:

    • Place stimulating electrodes on the sciatic nerve.

    • Deliver supramaximal electrical stimuli to the nerve to elicit muscle twitches or tetanic contractions.

    • Administer ZTX systemically (e.g., intravenously or intraperitoneally) and continuously record the muscle contractile force.

  • Data Analysis:

    • Measure the amplitude of the muscle contractions before and after ZTX administration.

    • Quantify the degree of neuromuscular blockade as the percentage reduction in contractile force.

Conclusion and Future Directions

The preliminary pharmacological screening of this compound (Zetekitoxin AB) has firmly established it as one of the most potent naturally occurring voltage-gated sodium channel blockers. Its high affinity and differential selectivity for various VGSC subtypes make it an invaluable molecular probe for studying the structure and function of these channels. The detailed experimental protocols provided in this guide offer a framework for further investigation into its complex pharmacology. Future research should focus on elucidating the precise binding interactions of ZTX with the sodium channel pore, exploring its potential as a therapeutic lead for conditions such as chronic pain, and investigating the structure-activity relationships of its unique chemical moieties to design even more selective and potent channel modulators. The scarcity of the natural toxin necessitates efforts in its total chemical synthesis to ensure a sustainable supply for ongoing research.

References

Atelopidtoxin: A Novel Neurotoxin for Advanced Research

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Atelopidtoxin, also known as Zetekitoxin, is a potent neurotoxin isolated from the skin of the Panamanian golden frog, Atelopus zeteki.[1][2] This guanidinium alkaloid has garnered significant interest within the scientific community due to its highly specific and potent blockade of voltage-gated sodium channels (VGSCs), making it an invaluable tool for neurobiological research and a potential lead compound in drug discovery.[2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualizations of key pathways and workflows.

Chemical and Physical Properties

This compound is a complex, heterocyclic molecule, and an analog of saxitoxin.[2] Its structure is characterized by the presence of a unique 1,2-oxazolidine ring-fused lactam, a sulfate ester, and an N-hydroxycarbamate moiety.[2]

PropertyValue
Chemical Formula C₁₆H₂₄N₈O₁₂S
Molecular Weight 552.5 g/mol
PubChem CID 76853098

Mechanism of Action

This compound exerts its neurotoxic effects by acting as a highly selective and reversible blocker of voltage-gated sodium channels.[4] These channels are critical for the initiation and propagation of action potentials in excitable cells, such as neurons and muscle cells.[5] By binding to site 1 of the α-subunit of the VGSC, this compound physically occludes the ion-conducting pore, thereby preventing the influx of sodium ions that is necessary for depolarization.[2][6] This blockade of sodium channels leads to the inhibition of nerve impulses and subsequent flaccid paralysis.[6] The toxin's high affinity and specificity make it a more potent inhibitor than its well-studied analog, saxitoxin, at several sodium channel isoforms.[2]

Atelopidtoxin_Mechanism_of_Action cluster_membrane Cell Membrane cluster_effect VGSC Voltage-Gated Sodium Channel (VGSC) Pore Pore Na_ion_in Na+ (intracellular) This compound This compound This compound->VGSC Binds to Site 1 No_Action_Potential Inhibition of Action Potential This compound->No_Action_Potential Results in Na_ion_out Na+ (extracellular) Na_ion_out->Pore Normal Influx Action_Potential Action Potential Propagation Na_ion_in->Action_Potential Leads to

Caption: Proposed signaling pathway of this compound's interaction with the voltage-gated sodium channel.

Quantitative Data

The potency of this compound has been quantified through toxicological and electrophysiological studies. The following tables summarize the key findings.

Table 1: In Vivo Toxicity of this compound

ToxinAnimal ModelRoute of AdministrationLD₅₀Reference
Zetekitoxin ABMouseIntraperitoneal (i.p.)11 µg/kg[2]
Zetekitoxin CMouseIntraperitoneal (i.p.)80 µg/kg[2]

Table 2: In Vitro Inhibitory Activity of Zetekitoxin AB on Voltage-Gated Sodium Channels

Sodium Channel SubtypeExpression SystemIC₅₀Fold Increase in Potency vs. SaxitoxinReference
Human Heart (hNaᵥ1.5)Xenopus oocytes280 pM~580[2]
Rat Brain IIa (rNaᵥ1.2a)Xenopus oocytes6.1 pM~160[2]
Rat Skeletal Muscle (rNaᵥ1.4)Xenopus oocytes65 pM~63[2]

Experimental Protocols

The following sections detail the methodologies for the isolation, toxicological evaluation, and electrophysiological characterization of this compound.

Isolation and Purification of Zetekitoxin AB from Atelopus zeteki

This protocol is based on the methods described in the literature for the purification of Zetekitoxin AB.[1][7]

Materials:

  • Skins from Atelopus zeteki

  • Methanol

  • Water (H₂O)

  • Acetic acid

  • Pyridine

  • Dialysis tubing (30,000 Mᵣ cutoff)

  • Ultrafiltration membrane (10,000 Mᵣ cutoff)

  • Bio-Gel P-2 gel filtration column

  • TSK-gel G2000PW gel filtration column

  • Homogenizer

  • Lyophilizer

  • Chromatography system

Procedure:

  • Extraction: The skins of A. zeteki are homogenized in water and subsequently extracted with a 2% acetic acid solution.[1]

  • Dialysis: The homogenate is dialyzed against water using a 30,000 Mᵣ cutoff membrane to remove larger molecules.[1]

  • Ultrafiltration: The dialysate is concentrated by evaporation and then ultrafiltered through a 10,000 Mᵣ cutoff membrane.[1]

  • Lyophilization: The filtrate is concentrated by lyophilization.[1]

  • Gel Filtration Chromatography (Bio-Gel P-2): The lyophilized powder is dissolved in water and applied to a Bio-Gel P-2 column equilibrated with a pyridine/acetic acid/water buffer (pH 6.2).[1] The toxic fractions are collected.

  • Gel Filtration Chromatography (TSK-gel G2000PW): The toxic fraction from the previous step is applied to a TSK-gel G2000PW column with 0.05 M acetic acid as the mobile phase. The most toxic fraction, corresponding to Zetekitoxin AB, is collected.[7]

  • Purity Confirmation: The purity of the isolated Zetekitoxin AB is confirmed by Thin-Layer Chromatography (TLC) and ¹H NMR analysis.[1]

Determination of LD₅₀ in Mice

This protocol outlines a general procedure for determining the median lethal dose (LD₅₀) of this compound in a mouse model, guided by mouse bioassay principles.[1][8][9]

Materials:

  • Purified this compound

  • Sterile saline solution (0.9% NaCl)

  • Mice (e.g., BALB/c strain)

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Animal cages

  • Calibrated scale

Procedure:

  • Animal Acclimation: Mice are acclimated to the laboratory conditions for a specified period before the experiment.

  • Dose Preparation: A stock solution of this compound is prepared in sterile saline. Serial dilutions are made to obtain a range of doses.

  • Dosing: A modified "up-and-down" or "staircase" method is often employed to minimize the number of animals used.[8][10]

    • A single animal is injected intraperitoneally with a starting dose.

    • The animal is observed for a set period (e.g., 24-72 hours) for signs of toxicity and mortality.[9]

    • If the animal survives, the next animal receives a higher dose. If the animal dies, the next animal receives a lower dose.

    • This process is continued for a predetermined number of animals.

  • Observation: Animals are closely monitored for clinical signs of toxicity, such as paralysis, respiratory distress, and lethargy.[6]

  • Data Analysis: The LD₅₀ value and its confidence limits are calculated from the observed mortality data using statistical methods like Probit analysis.[9]

Electrophysiological Analysis using Xenopus Oocytes

This protocol describes the use of the two-electrode voltage-clamp technique in Xenopus oocytes to determine the IC₅₀ of this compound on specific voltage-gated sodium channel subtypes.[2][11][12][13]

Materials:

  • Xenopus laevis oocytes

  • cRNA encoding the desired sodium channel α-subunit

  • Collagenase solution

  • Recording solution (e.g., ND96)

  • This compound stock solution

  • Two-electrode voltage-clamp setup (amplifier, microelectrodes, data acquisition system)

Procedure:

  • Oocyte Preparation: Oocytes are harvested from female Xenopus laevis frogs and defolliculated by treatment with collagenase.[12]

  • cRNA Injection: The cRNA encoding the specific sodium channel subtype of interest is injected into the cytoplasm of the oocytes. The oocytes are then incubated to allow for protein expression.[11]

  • Two-Electrode Voltage-Clamp Recording:

    • An oocyte expressing the sodium channels is placed in a recording chamber and perfused with the recording solution.

    • Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.[12]

    • The membrane potential is clamped at a holding potential (e.g., -80 mV).

    • Voltage steps are applied to elicit sodium currents. A typical voltage protocol involves stepping the membrane potential to a range of depolarizing potentials.

  • Toxin Application: this compound is applied to the bath at various concentrations. The effect of the toxin on the peak sodium current is measured at each concentration.

  • Data Analysis: The peak sodium current at each toxin concentration is normalized to the control current (before toxin application). A concentration-response curve is generated, and the IC₅₀ value is determined by fitting the data to a suitable equation (e.g., the Hill equation).

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the characterization of this compound.

Atelopidtoxin_Experimental_Workflow start Start isolation Isolation & Purification of this compound start->isolation structure Structural Elucidation (NMR, Mass Spec) isolation->structure toxicity In Vivo Toxicity (LD50 Assay) isolation->toxicity electrophysiology In Vitro Activity (Electrophysiology) isolation->electrophysiology data_analysis Data Analysis structure->data_analysis toxicity->data_analysis electrophysiology->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: A generalized experimental workflow for the study of this compound.

Conclusion

This compound represents a powerful and highly specific tool for the investigation of voltage-gated sodium channels. Its remarkable potency and selectivity offer significant advantages for researchers in neuroscience, pharmacology, and toxicology. The detailed information and protocols provided in this guide are intended to facilitate further research into this fascinating neurotoxin and to unlock its full potential in both basic science and therapeutic development.

References

Methodological & Application

Application Notes & Protocols: Isolation and Purification of Atelopidtoxins from Frog Skin Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The skin of harlequin frogs (genus Atelopus) is a rich source of biologically active compounds, including a unique combination of endogenously produced cardiotoxic bufadienolides and neurotoxic guanidinium alkaloids, which are often sequestered.[1][2][3] Among the most potent of these neurotoxins are atelopidtoxins, such as zetekitoxin, which are analogs of saxitoxin.[4][5] These toxins are powerful blockers of voltage-gated sodium channels, making them valuable tools for neuroscience research and potential starting points for the development of novel therapeutics.[4][6] This document provides detailed protocols for the isolation and purification of atelopidtoxins from frog skin extracts.

Data Presentation

Toxin Classes in Atelopus Frogs
Toxin ClassSpecific ExamplesMechanism of ActionSource
Guanidinium Alkaloids Atelopidtoxin (Zetekitoxin), Tetrodotoxin, ChiriquitoxinBlockers of voltage-gated sodium channelsLikely sequestered from diet (e.g., symbiotic bacteria)[1][4]
Bufadienolides VariousCardiac glycosides; inhibitors of Na+/K+-ATPaseEndogenously synthesized[1][2]
Reported Toxicity of Atelopidtoxins
ToxinSpeciesLD50 (mice)Reference
This compound concentrateAtelopus zeteki16 µg/kg[7]
Zetekitoxin ABAtelopus zetekiExtremely potent; IC50 values in the picomolar to nanomolar range for various sodium channel subtypes.[4][4]

Note: The LD50 is the dose required to kill 50% of a tested population and is a general indicator of acute toxicity.[8][9] A lower LD50 value indicates higher toxicity.[8][10]

Experimental Protocols

Protocol 1: Extraction of Toxins from Frog Skin

This protocol outlines two common methods for extracting toxins from Atelopus skin: a traditional solvent extraction and a non-destructive method.

Method A: Acidic Extraction for Guanidinium Alkaloids

This method is optimized for the extraction of water-soluble guanidinium alkaloids like atelopidtoxins.[1]

  • Tissue Preparation: Excise the skin from euthanized frogs. For a typical extraction, approximately 10g of wet skin may be used.[4] The skin can be used fresh or stored frozen at -20°C.[4]

  • Homogenization: Mince the skin and homogenize it in a 1% acetic acid solution (e.g., 10 mL of solution per gram of skin). Perform homogenization on ice to prevent degradation of the toxins.

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.

  • Supernatant Collection: Carefully decant and collect the acidic supernatant, which contains the water-soluble toxins.

  • Lyophilization: Freeze-dry the supernatant to obtain a crude toxin powder. Store the lyophilized extract at -20°C or below.

Method B: Non-Destructive Toxin Extraction

This method uses a Transcutaneous Amphibian Stimulator (TAS) to induce the release of skin secretions without harming the frog, which is critical for research on endangered species.[11]

  • Frog Preparation: Rinse the dorsal skin of a live frog with deionized water to remove any debris.

  • Stimulation: Apply the TAS electrodes to the frog's skin. The device delivers mild electrical pulses that cause the poison glands to contract and release their contents.[11]

  • Secretion Collection: Collect the secreted alkaloids by rinsing the frog's back with a known volume of a suitable solvent (e.g., methanol or a buffered solution).

  • Extraction: The collected solution can then be subjected to an acid-base extraction to isolate the alkaloids.[11]

  • Storage: Store the resulting extract at -20°C.

Protocol 2: Purification of Atelopidtoxins

This protocol describes a general workflow for purifying atelopidtoxins from the crude extract using a combination of chromatographic techniques.[12][13][14][15]

  • Initial Cleanup: Gel Filtration Chromatography

    • Reconstitute the lyophilized crude extract in a minimal volume of the chromatography running buffer (e.g., 0.05 M acetic acid).

    • Apply the sample to a gel filtration column (e.g., Sephadex G-50) equilibrated with the same buffer.[12]

    • Elute the toxins with the running buffer, collecting fractions.

    • Monitor the fractions for toxicity using a suitable bioassay (e.g., mouse bioassay, though cell-based assays are preferable for ethical reasons) or by analytical methods like Thin Layer Chromatography (TLC).

  • Fraction Screening: Thin Layer Chromatography (TLC)

    • Spot a small amount of each fraction onto a TLC plate (e.g., silica gel).

    • Develop the plate using an appropriate solvent system (the exact system may require optimization).

    • Visualize the spots under UV light or by staining. For guanidinium alkaloids, the Weber reagent can be used, which turns red in the presence of these compounds.[1]

    • Pool the fractions that show the presence of the target toxins.

  • High-Resolution Separation: High-Performance Liquid Chromatography (HPLC)

    • Further purify the pooled active fractions using Reverse-Phase HPLC (RP-HPLC).[12][16]

    • Column: A C18 column is commonly used.

    • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile with 0.1% trifluoroacetic acid) is typically employed. The gradient will need to be optimized for the specific this compound.

    • Detection: Monitor the elution profile using a UV detector.

    • Collect the peaks corresponding to the atelopidtoxins.

  • Purity Assessment and Identification

    • Assess the purity of the final fractions using analytical HPLC.

    • Confirm the identity and elucidate the structure of the purified toxins using high-resolution mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][4]

Visualizations

Experimental Workflow for this compound Isolation

G cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis cluster_final_product Final Product frog_skin Atelopus Frog Skin extraction Acidic Extraction (1% Acetic Acid) frog_skin->extraction crude_extract Crude Toxin Extract extraction->crude_extract gel_filtration Gel Filtration (e.g., Sephadex G-50) crude_extract->gel_filtration tlc TLC with Weber Reagent gel_filtration->tlc Fraction Screening hplc Reverse-Phase HPLC tlc->hplc Pool Active Fractions analysis Purity & Structural Analysis (LC-MS, NMR) hplc->analysis final_product Purified this compound analysis->final_product

Caption: Workflow for this compound isolation and purification.

Signaling Pathway: this compound Blockade of Sodium Channels

cluster_membrane Neuron Cell Membrane cluster_toxin Na_channel Voltage-Gated Sodium Channel Na_in Na+ Influx Na_channel->Na_in Action Potential Propagation Na_out Na+ (extracellular) This compound This compound (e.g., Zetekitoxin) This compound->Na_channel Binds to receptor site 1 & blocks pore

Caption: Mechanism of this compound action on sodium channels.

References

Application Notes and Protocols for the Detection and Quantification of Atelopidtoxin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atelopidtoxins, also known as zetekitoxins, are potent neurotoxins isolated from the skin of Panamanian golden frogs of the genus Atelopus. Zetekitoxin AB, a prominent member of this toxin family, has been identified as a saxitoxin analog. These toxins exert their effects by acting as highly potent blockers of voltage-gated sodium channels, which are critical for nerve impulse transmission. The extreme potency of Zetekitoxin AB, reportedly hundreds of times more potent than saxitoxin on certain sodium channel subtypes, makes it a molecule of significant interest in neuroscience and pharmacology.

Due to the rarity of Atelopidtoxins, standardized analytical methods for their routine detection and quantification are not well-established. However, given that Zetekitoxin AB is a structural and functional analog of saxitoxin, established and validated methods for saxitoxin can be adapted for the analysis of Atelopidtoxins. This document provides detailed application notes and protocols based on established methods for saxitoxin and other related marine toxins, which can serve as a starting point for the development of validated assays for Atelopidtoxins.

Disclaimer: The following protocols are primarily based on methods developed for saxitoxin and related paralytic shellfish poisoning (PSP) toxins. While these methods provide a strong foundation for Atelopidtoxin analysis due to structural similarities, they must be thoroughly validated for specificity, sensitivity, accuracy, and precision with authentic this compound standards.

Toxin Profile: this compound (Zetekitoxin AB)

PropertyValueReference
Molecular Formula C₁₆H₂₅N₈O₁₂S[1]
Molecular Weight 552.5 g/mol [1]
Monoisotopic Mass 552.12343940 Da[1]
Mechanism of Action Potent voltage-gated sodium channel blocker[2][3]
Reported IC₅₀ Values 280 pM (human heart), 6.1 pM (rat brain IIa), 65 pM (rat skeletal muscle)[2][3]

Analytical Methods

Several analytical techniques can be adapted for the detection and quantification of Atelopidtoxins. The choice of method will depend on the required sensitivity, specificity, sample matrix, and available instrumentation.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a powerful technique for the sensitive and selective quantification of toxins in complex matrices.[4] Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for the separation of polar guanidinium toxins like saxitoxin and its analogs.[5]

Experimental Protocol (Adapted from Saxitoxin Analysis in Shellfish)

a. Sample Preparation (Shellfish Tissue) [6][7]

  • Weigh 5.0 ± 0.1 g of homogenized shellfish tissue into a 50 mL polypropylene centrifuge tube.

  • Add 5.0 mL of 1% acetic acid in water.

  • Vortex mix vigorously for 2 minutes.

  • Place the tube in a boiling water bath for 5 minutes, then cool to room temperature.

  • Centrifuge at 4,500 x g for 10 minutes.

  • Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

  • For quantitative analysis, a standard addition method by spiking reference standards into toxin-free mussel extracts is recommended to compensate for matrix effects.[6]

b. Chromatographic Conditions (HILIC) [5]

  • HPLC System: Agilent 1290 Infinity LC or equivalent

  • Column: ZIC-HILIC, 5 µm, 150 x 4.6 mm

  • Mobile Phase A: 5 mM ammonium formate and 2 mM formic acid in 80:20 acetonitrile:water (v/v)

  • Mobile Phase B: 10 mM ammonium formate and 10 mM formic acid in water

  • Flow Rate: 0.7 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 35°C

  • Gradient:

    • 0-2 min: 95% A

    • 2-10 min: Linear gradient to 50% A

    • 10-12 min: Hold at 50% A

    • 12.1-15 min: Return to 95% A (re-equilibration)

c. Mass Spectrometry Conditions (Triple Quadrupole) [5]

  • Mass Spectrometer: Agilent 6495 Triple Quadrupole LC/MS or equivalent

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Gas Temperature: 250°C

  • Gas Flow: 14 L/min

  • Nebulizer: 35 psi

  • Sheath Gas Temperature: 350°C

  • Sheath Gas Flow: 11 L/min

  • Capillary Voltage: 3500 V

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Note: These transitions are for saxitoxin and would need to be optimized for this compound based on its fragmentation pattern. The precursor ion for this compound AB would be m/z 553.1 [M+H]⁺.[1]

    • Saxitoxin (STX): Precursor > Product 1, Product 2 (e.g., 300.1 > 282.1, 300.1 > 204.1)

    • This compound AB (ZTX): 553.1 > TBD (To Be Determined via infusion and fragmentation studies)

Quantitative Data Summary (for adapted Saxitoxin methods)

MethodMatrixLODLOQLinear RangeRecovery (%)Reference
HPLC-MS/MSMussel Tissue~20 ng/g~60 ng/g0-25 ng/mL (in extract)Not specified[4]
HPLC-MS/MSShellfishNot specifiedNot specifiedNot specifiedNot specified[5]
Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput and cost-effective screening method based on antigen-antibody recognition.[8] Commercially available ELISA kits for saxitoxin can be tested for cross-reactivity with this compound.

Experimental Protocol (Adapted from a commercial Saxitoxin ELISA kit) [7][9][10]

a. Sample Preparation

  • Water Samples: Freshwater samples may require preservation with a sample diluent to prevent adsorptive loss.[11] Seawater samples should be analyzed using standards prepared in a similar matrix.[12]

  • Shellfish Tissue (Methanol Extraction): [7]

    • Homogenize 1.0 g of mussel tissue.

    • Add 6 mL of 80% methanol in deionized water.

    • Mix using a Polytron or equivalent.

    • Centrifuge at 3,000 x g for 10 minutes.

    • Collect the supernatant.

    • Re-extract the pellet with 2 mL of 80% methanol/water and centrifuge again.

    • Combine the supernatants and adjust the final volume to 10 mL with 80% methanol/water.

    • Filter the extract through a 0.45 µm filter.

    • Dilute the extract 1:100 with the provided sample diluent before analysis.

  • Blood Samples: [8]

    • Whole blood can be analyzed directly or after drying on a suitable microsampling device.

    • Follow the kit manufacturer's instructions for sample dilution.

b. ELISA Procedure (Competitive ELISA) [9][10]

  • Add 50 µL of standards, control, or prepared samples to the antibody-coated microtiter plate wells.

  • Add 50 µL of the enzyme-conjugated toxin solution to each well.

  • Add 50 µL of the anti-toxin antibody solution to each well.

  • Mix gently and incubate at room temperature for the time specified in the kit protocol (e.g., 30 minutes).

  • Wash the plate multiple times with the provided wash buffer.

  • Add 100 µL of the substrate solution (e.g., TMB) to each well and incubate in the dark at room temperature (e.g., 15-30 minutes).

  • Add 100 µL of the stop solution to terminate the reaction.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the toxin concentration based on a standard curve.

Quantitative Data Summary (for adapted Saxitoxin ELISA methods)

MethodMatrixLODLOQLinear RangeRecovery (%)Reference
ELISAHuman Whole Blood0.020 ng/mL0.060 ng/mL0.020 - 0.80 ng/mLWithin 20% of theoretical[8]
ELISADried Human Blood0.06 ng/mLNot specified0.06 - 2.0 ng/mLWithin 20% of theoretical[8]
ELISAWater/Shellfish0.015 ng/mLNot specified~0.02 - 0.4 ng/mLNot specified[7][9]
Biosensor-Based Detection

Biosensors offer rapid and potentially portable detection of toxins. Aptamer-based and antibody-based biosensors have been developed for saxitoxin and could be adapted for this compound.[13][14][15][16]

Experimental Protocol (Conceptual, based on Aptamer-based Fluorescence Quenching) [13]

a. Principle

This method utilizes a fluorescently labeled aptamer that specifically binds to the target toxin. In the absence of the toxin, the aptamer's fluorescence is quenched by a material like graphene oxide (GO). When the toxin is present, the aptamer preferentially binds to it, causing a conformational change that releases it from the GO surface and restores fluorescence. The increase in fluorescence intensity is proportional to the toxin concentration.

b. Materials

  • Fluorescently labeled this compound-specific aptamer (to be developed and selected).

  • Graphene oxide (GO) suspension.

  • Fluorescence spectrophotometer or plate reader.

  • Appropriate buffer solution.

c. Procedure

  • Optimize the concentration of the fluorescently labeled aptamer and GO to achieve maximum fluorescence quenching.

  • Incubate the aptamer-GO complex with the sample containing the suspected this compound.

  • After a defined incubation period, measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Quantify the this compound concentration by comparing the fluorescence signal to a standard curve prepared with known concentrations of the toxin.

Quantitative Data Summary (for adapted Saxitoxin Biosensor methods)

MethodMatrixLODLOQLinear RangeRecovery (%)Reference
Aptasensor (Fluorescence)Clam/Oyster0.098 µg/LNot specified10 - 100,000 ng/L89.12 - 109.65[13]
Aptasensor (LSPR)Mussel2.46 µg/LNot specified5 - 10,000 µg/L96.13 - 116.05[15]
Aptasensor (EIS)Mussel0.09 nMNot specified0.5 - 100 nMNot specified[14][16]

Visualizations

Signaling Pathway of this compound Action

Atelopidtoxins, like saxitoxin, are potent blockers of voltage-gated sodium channels (VGSCs).[2][3] These channels are essential for the initiation and propagation of action potentials in excitable cells such as neurons and muscle cells. The toxin binds to site 1 of the VGSC, physically occluding the channel pore and preventing the influx of sodium ions.[3] This inhibition of sodium influx prevents membrane depolarization, thereby blocking nerve conduction and leading to paralysis.[2][17]

Atelopidtoxin_Signaling_Pathway cluster_membrane Cell Membrane VGSC Voltage-Gated Sodium Channel (VGSC) pore Channel Pore This compound This compound (Zetekitoxin) Binding Binding to Site 1 of VGSC This compound->Binding Binds Binding->VGSC Blockage Blockage of Na+ Influx Binding->Blockage Depolarization Inhibition of Membrane Depolarization Blockage->Depolarization AP Action Potential Blocked Depolarization->AP Paralysis Paralysis AP->Paralysis

Caption: Mechanism of this compound neurotoxicity via voltage-gated sodium channel blockade.

Experimental Workflow: HPLC-MS/MS Analysis

The following diagram outlines the major steps involved in the analysis of this compound in a shellfish matrix using HPLC-MS/MS.

HPLC_Workflow start Sample Collection (e.g., Shellfish Tissue) homogenization Homogenization start->homogenization extraction Acidic Extraction (1% Acetic Acid) homogenization->extraction centrifugation Centrifugation extraction->centrifugation filtration Supernatant Filtration (0.22 µm) centrifugation->filtration hplc HILIC-HPLC Separation filtration->hplc msms Tandem Mass Spectrometry (ESI-MS/MS Detection) hplc->msms quantification Data Analysis & Quantification msms->quantification

Caption: Workflow for HPLC-MS/MS analysis of this compound in shellfish.

Experimental Workflow: ELISA

This diagram illustrates the key stages of a competitive ELISA for this compound quantification.

ELISA_Workflow start Sample Preparation (Extraction & Dilution) add_reagents Add Sample/Standard, Enzyme Conjugate, & Antibody to Plate start->add_reagents incubation1 Incubation (Competitive Binding) add_reagents->incubation1 wash1 Washing Step incubation1->wash1 add_substrate Add Substrate (e.g., TMB) wash1->add_substrate incubation2 Incubation (Color Development) add_substrate->incubation2 add_stop Add Stop Solution incubation2->add_stop read Read Absorbance (450 nm) add_stop->read calculate Calculate Concentration (vs. Standard Curve) read->calculate

Caption: General workflow for a competitive ELISA of this compound.

References

Application Notes and Protocols for the Analysis of Atelopidtoxins using HPLC and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atelopidtoxins are a group of potent neurotoxins, primarily found in the skin of frogs belonging to the Atelopus genus. These toxins, which include analogs of tetrodotoxin (TTX), pose a significant interest to researchers due to their specific mechanism of action, primarily the blockade of voltage-gated sodium channels. This property makes them valuable pharmacological tools and potential lead compounds in drug development, particularly for analgesics. The accurate detection and quantification of Atelopidtoxins in biological matrices are crucial for toxicological studies, pharmacological research, and quality control in drug discovery pipelines.

This document provides detailed application notes and protocols for the analysis of Atelopidtoxins using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), a powerful and sensitive analytical technique for the identification and quantification of these complex molecules.[1][2] The methodologies described herein are based on established analytical principles for tetrodotoxin and its analogs, which serve as a reliable proxy for the broader class of Atelopidtoxins.

Experimental Workflow

The overall experimental workflow for the analysis of Atelopidtoxins from biological samples is depicted below. This process involves sample preparation, including extraction and clean-up, followed by instrumental analysis using HPLC-MS/MS, and subsequent data processing.

Atelopidtoxin Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Tissue Homogenate) Extraction Liquid-Liquid Extraction (LLE) Sample->Extraction Homogenization Cleanup Solid-Phase Extraction (SPE) Clean-up Extraction->Cleanup Purification HPLC HPLC Separation (HILIC Column) Cleanup->HPLC Injection MS Mass Spectrometry (ESI-MS/MS) HPLC->MS Ionization Quantification Quantification & Identification MS->Quantification Data Acquisition Reporting Reporting Quantification->Reporting Analysis

Figure 1: Experimental workflow for this compound analysis.

Signaling Pathway: Mechanism of Action

Atelopidtoxins, much like Tetrodotoxin, exert their potent neurotoxic effects by binding to and blocking the pore of voltage-gated sodium channels (VGSCs) on the extracellular side of excitable cell membranes. This blockade prevents the influx of sodium ions, which is essential for the rising phase of an action potential. Consequently, nerve impulse propagation and muscle contraction are inhibited.

This compound Signaling Pathway This compound This compound VGSC Voltage-Gated Sodium Channel (VGSC) This compound->VGSC Binds to & Blocks Na_Influx Sodium Ion (Na+) Influx VGSC->Na_Influx Prevents Action_Potential Action Potential Generation Na_Influx->Action_Potential Is Required For Nerve_Impulse Nerve Impulse Propagation Action_Potential->Nerve_Impulse Leads To Muscle_Contraction Muscle Contraction Nerve_Impulse->Muscle_Contraction Initiates

Figure 2: Blockade of voltage-gated sodium channels by this compound.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of Tetrodotoxin (TTX) and its common analogs, which can be used as a starting point for method development for other Atelopidtoxins.

Table 1: HPLC-MS/MS Parameters for Tetrodotoxin and Analogs

ParameterSetting
HPLC System Agilent 1290 Infinity II or equivalent
Column Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent HILIC column
Mobile Phase A Water with 0.1% Formic Acid and 2 mM Ammonium Formate
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 90% B to 50% B over 10 min
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer Sciex QTRAP 6500+ or equivalent triple quadrupole
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Gas 1 50 psi
Ion Source Gas 2 60 psi
Curtain Gas 35 psi
Temperature 550 °C
IonSpray Voltage 5500 V

Table 2: MRM Transitions and Retention Times for Tetrodotoxin and Analogs

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Retention Time (min)
Tetrodotoxin (TTX)320.1302.135~ 4.5
320.1162.145
4-epi-Tetrodotoxin320.1302.135~ 4.8
320.1162.145
4,9-anhydro-Tetrodotoxin302.1284.130~ 5.2
302.1162.140
Deoxy-Tetrodotoxin304.1286.135~ 5.5
304.1162.145

Note: Retention times are approximate and will vary depending on the specific HPLC system, column, and mobile phase conditions.

Experimental Protocols

Protocol 1: Sample Preparation from Biological Tissue

This protocol describes the extraction and clean-up of Atelopidtoxins from a biological tissue matrix.

Materials:

  • Biological tissue (e.g., frog skin, muscle)

  • Homogenizer

  • Centrifuge

  • Vortex mixer

  • Solid-Phase Extraction (SPE) manifold

  • SPE cartridges (e.g., C18, 500 mg)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • Ammonium hydroxide

  • Dichloromethane

  • Water (Milli-Q or equivalent)

  • 15 mL polypropylene centrifuge tubes

  • Glass test tubes

Procedure:

  • Homogenization:

    • Weigh approximately 1 g of tissue and place it in a 15 mL centrifuge tube.

    • Add 5 mL of 1% acetic acid in methanol.

    • Homogenize the tissue for 2 minutes using a mechanical homogenizer.

  • Extraction:

    • Vortex the homogenate for 1 minute.

    • Centrifuge at 4000 x g for 10 minutes at 4 °C.

    • Carefully collect the supernatant and transfer it to a clean 15 mL tube.

    • Repeat the extraction process on the pellet with another 5 mL of 1% acetic acid in methanol.

    • Combine the supernatants.

  • Liquid-Liquid Extraction (Defatting):

    • Add 5 mL of dichloromethane to the combined supernatant.

    • Vortex for 2 minutes.

    • Centrifuge at 3000 x g for 10 minutes to separate the layers.

    • Carefully remove and discard the lower dichloromethane layer.

    • Repeat the defatting step.

  • Solid-Phase Extraction (SPE) Clean-up:

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

    • Load the aqueous extract onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of water to remove polar interferences.

    • Elute the toxins with 5 mL of 50% acetonitrile in water containing 0.1% formic acid.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

    • Reconstitute the residue in 200 µL of the initial HPLC mobile phase (e.g., 90% acetonitrile, 10% water with 0.1% formic acid).

    • Vortex briefly and transfer to an HPLC vial for analysis.

Protocol 2: HPLC-MS/MS Analysis

This protocol outlines the instrumental analysis of the prepared sample extracts.

Procedure:

  • System Equilibration:

    • Equilibrate the HPLC-MS/MS system with the initial mobile phase conditions (90% B) for at least 30 minutes or until a stable baseline is achieved.

  • Sequence Setup:

    • Set up the analysis sequence in the instrument control software. Include blanks, calibration standards, quality control samples, and the unknown samples.

  • Injection and Data Acquisition:

    • Inject 5 µL of the reconstituted sample extract.

    • Start the data acquisition using the parameters specified in Table 1 and the MRM transitions from Table 2.

  • Data Analysis:

    • Process the acquired data using the instrument's software (e.g., Sciex Analyst, MassHunter).

    • Identify the Atelopidtoxins based on their specific retention times and MRM transitions.

    • Quantify the identified toxins by comparing their peak areas to the calibration curve generated from the standards.

Conclusion

The combination of HPLC with tandem mass spectrometry provides a robust, sensitive, and specific method for the analysis of Atelopidtoxins in complex biological matrices. The detailed protocols and data presented in this application note offer a solid foundation for researchers to develop and validate their own analytical methods for these important neurotoxins. The use of Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly advantageous for retaining and separating these polar compounds.[3][4][5] Careful sample preparation is critical to minimize matrix effects and ensure accurate quantification. By following these guidelines, scientists can achieve reliable and reproducible results in their study of Atelopidtoxins for a variety of research and development applications.

References

Application Notes and Protocols for Studying Atelopidtoxin Effects using Electrophysiological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atelopidtoxins, such as Zetekitoxin AB, are potent neurotoxins isolated from the skin of Panamanian golden frogs of the genus Atelopus.[1][2] These toxins are of significant interest to the scientific community due to their high affinity and specificity for voltage-gated sodium channels, which are critical components of neuronal signaling.[1][2][3] Understanding the electrophysiological effects of Atelopidtoxins is crucial for elucidating their mechanism of action, for developing potential therapeutic applications, and for assessing their toxicological risk.

These application notes provide detailed protocols for studying the effects of Atelopidtoxins using key electrophysiological techniques: two-electrode voltage clamp (TEVC) in Xenopus oocytes, whole-cell patch clamp on cultured neurons, and microelectrode array (MEA) recordings on neuronal networks.

Mechanism of Action: Blockade of Voltage-Gated Sodium Channels

Atelopidtoxins, structurally related to saxitoxin, are potent blockers of voltage-gated sodium channels (VGSCs).[1][2][3] These channels are responsible for the rapid influx of sodium ions that underlies the rising phase of the action potential in excitable cells like neurons. By physically occluding the pore of the channel, Atelopidtoxins prevent this sodium influx, thereby inhibiting action potential generation and propagation. This leads to paralysis and, at sufficient doses, can be lethal.[1]

Below is a diagram illustrating the signaling pathway disruption caused by Atelopidtoxin.

Atelopidtoxin_Mechanism cluster_membrane Cell Membrane Na_Channel Voltage-Gated Sodium Channel Na_Influx Na+ Influx Na_Channel->Na_Influx Depolarization Membrane Depolarization Depolarization->Na_Channel activates Action_Potential Action Potential Propagation Na_Influx->Action_Potential This compound This compound (Zetekitoxin AB) Block Channel Blockade This compound->Block Block->Na_Channel blocks TEVC_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Oocyte_Prep 1. Isolate Xenopus laevis oocytes cRNA_Inject 2. Inject with cRNA of target sodium channel isoform Oocyte_Prep->cRNA_Inject Incubate 3. Incubate for 48-72 hours to allow channel expression cRNA_Inject->Incubate Mount 4. Place oocyte in recording chamber with flowing bath solution Incubate->Mount Electrodes 5. Impale with two microelectrodes (voltage and current) Mount->Electrodes Clamp 6. Voltage clamp the oocyte membrane Electrodes->Clamp Record_Baseline 7. Record baseline sodium currents in response to voltage steps Clamp->Record_Baseline Apply_Toxin 8. Perfuse with this compound at various concentrations Record_Baseline->Apply_Toxin Record_Effect 9. Record sodium currents in the presence of the toxin Apply_Toxin->Record_Effect Measure 10. Measure peak current amplitude Record_Effect->Measure Dose_Response 11. Plot concentration-response curve Measure->Dose_Response Calculate_IC50 12. Calculate IC50 value Dose_Response->Calculate_IC50 MEA_Logical_Diagram Input This compound Application System Cultured Neuronal Network on MEA Input->System Mechanism Sodium Channel Blockade System->Mechanism toxin acts on Effect Reduced Neuronal Excitability Mechanism->Effect leads to Output Altered Network Activity Effect->Output results in Parameters Spike Rate Burst Frequency Network Synchrony Output->Parameters measured by

References

Application Notes and Protocols: Patch-Clamp Analysis of Sodium Channel Block by Atelopidtoxin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atelopidtoxin, a potent neurotoxin isolated from the skin of the Panamanian golden frog (Atelopus zeteki), has garnered significant interest within the scientific community due to its highly specific and potent blockade of voltage-gated sodium channels (NaVs). These channels are critical for the initiation and propagation of action potentials in excitable cells, making them key targets for drug discovery in therapeutic areas such as pain, epilepsy, and cardiac arrhythmias. Understanding the precise mechanism by which this compound interacts with and inhibits sodium channels is paramount for leveraging its properties for novel drug development. Patch-clamp electrophysiology remains the gold-standard technique for characterizing the activity of ion channels and the effects of pharmacological agents. These application notes provide a detailed overview and protocols for the analysis of sodium channel block by this compound using the patch-clamp technique.

Mechanism of Action

This compound is a potent inhibitor of voltage-gated sodium channels. While its exact binding site and mechanism are still under investigation, it is known to be significantly more potent than saxitoxin (STX), another well-known sodium channel blocker. The toxin is believed to physically occlude the pore of the sodium channel, thereby preventing the influx of sodium ions that is necessary for the depolarization phase of the action potential. This blockade is state-dependent, with the toxin exhibiting different affinities for the resting, open, and inactivated states of the channel.

Quantitative Analysis of this compound Activity

The inhibitory potency of this compound has been quantified against various sodium channel subtypes using whole-cell patch-clamp recordings. The half-maximal inhibitory concentration (IC50) values demonstrate the toxin's high affinity and provide a basis for comparative analysis with other known sodium channel blockers.

Sodium Channel SubtypeIC50 (pM)Reference
NaV1.26.1[1]
NaV1.465[1]
NaV1.5 (TTX-r)280[1]

Note: The data indicates that this compound is an exceptionally potent blocker of tetrodotoxin-sensitive (TTX-s) sodium channels (NaV1.2 and NaV1.4) and also exhibits significant activity against the tetrodotoxin-resistant (TTX-r) cardiac isoform (NaV1.5).

Experimental Protocols

Cell Culture and Preparation

Cell Lines: HEK-293 or CHO cells stably expressing the desired human voltage-gated sodium channel subtype (e.g., NaV1.2, NaV1.4, NaV1.5) are recommended.

Culture Conditions:

  • Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418 or puromycin) to maintain stable expression.

  • Incubation: 37°C in a humidified atmosphere with 5% CO2.

  • Passaging: Cells should be passaged every 2-3 days to maintain sub-confluent densities. For patch-clamp experiments, plate cells onto glass coverslips 24-48 hours prior to recording.

Solutions for Patch-Clamp Recording

External (Extracellular) Solution (in mM):

  • 140 NaCl

  • 5 KCl

  • 2 CaCl2

  • 1 MgCl2

  • 10 HEPES

  • 10 Glucose

  • Adjust pH to 7.4 with NaOH.

  • Adjust osmolarity to ~310 mOsm with sucrose.

Internal (Intracellular/Pipette) Solution (in mM):

  • 140 CsF (or CsCl)

  • 10 NaCl

  • 1 EGTA

  • 10 HEPES

  • Adjust pH to 7.2 with CsOH.

  • Adjust osmolarity to ~300 mOsm with sucrose.

This compound Stock Solution:

  • Prepare a high-concentration stock solution (e.g., 1 µM) in the external solution.

  • Perform serial dilutions to obtain the desired final concentrations for dose-response analysis. It is crucial to use low-binding labware to prevent loss of the potent toxin.

Whole-Cell Voltage-Clamp Protocol

Equipment:

  • Patch-clamp amplifier and data acquisition system.

  • Inverted microscope with appropriate optics.

  • Micromanipulator.

  • Perfusion system for solution exchange.

Pipette Preparation:

  • Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

Recording Procedure:

  • Place a coverslip with adherent cells into the recording chamber on the microscope stage.

  • Perfuse the chamber with the external solution.

  • Approach a target cell with the patch pipette and apply slight positive pressure.

  • Once a dimple is observed on the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).

  • Apply a brief suction pulse to rupture the cell membrane and achieve the whole-cell configuration.

  • Allow the cell to stabilize for 3-5 minutes before starting the voltage-clamp protocol.

Voltage Protocol for Tonic Block:

  • Hold the cell at a holding potential of -100 mV.

  • Apply a depolarizing test pulse to 0 mV for 20 ms to elicit a sodium current.

  • Repeat the test pulse at a low frequency (e.g., 0.1 Hz) to monitor the baseline current.

  • Perfuse the cell with increasing concentrations of this compound.

  • Record the steady-state block at each concentration.

Voltage Protocol for Use-Dependent Block:

  • Hold the cell at a holding potential of -100 mV.

  • Apply a train of depolarizing pulses (e.g., to 0 mV for 10 ms) at a higher frequency (e.g., 10 Hz).

  • Compare the reduction in peak current during the pulse train in the absence and presence of this compound to assess use-dependency.

Data Analysis

Tonic Block:

  • Measure the peak sodium current amplitude in the absence (I_control) and presence (I_toxin) of this compound.

  • Calculate the percentage of block: % Block = (1 - (I_toxin / I_control)) * 100.

  • Plot the percentage of block against the logarithm of the this compound concentration.

  • Fit the data to the Hill equation to determine the IC50 value.

Use-Dependent Block:

  • Normalize the peak current of each pulse in the train to the peak current of the first pulse.

  • Compare the rate and extent of current decline during the pulse train in control and toxin conditions.

Visualizations

Signaling Pathway of Sodium Channel Blockade

SodiumChannelBlock NaV Voltage-Gated Sodium Channel (NaV) Block Pore Blockade Na_ion Na+ Influx This compound This compound This compound->NaV Binds to pore region NoAP Inhibition of Action Potential Block->NoAP Prevents PatchClampWorkflow start Start cell_prep Cell Preparation (HEK-293 with stable NaV expression) start->cell_prep solution_prep Prepare Internal & External Solutions start->solution_prep pipette_pull Pull Patch Pipettes (2-5 MΩ) start->pipette_pull recording Whole-Cell Patch-Clamp Recording cell_prep->recording solution_prep->recording pipette_pull->recording seal Form Gigaohm Seal recording->seal whole_cell Establish Whole-Cell Configuration seal->whole_cell protocol Apply Voltage Protocol (Tonic & Use-Dependent) whole_cell->protocol perfusion Perfuse with this compound (Dose-Response) protocol->perfusion data_acq Data Acquisition perfusion->data_acq analysis Data Analysis (IC50, Kinetics) data_acq->analysis end End analysis->end

References

Application Notes and Protocols for In Vivo Atelopidtoxin Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atelopidtoxin, a potent toxin isolated from the skin of frogs belonging to the Atelopus genus, presents a significant subject of interest for toxicological and pharmacological research.[1] With a reported LD50 of 16 micrograms per kilogram in mice, its high toxicity necessitates carefully designed in vivo studies to understand its physiological effects, potential therapeutic applications, and mechanisms of toxicity.[1] These application notes provide a comprehensive framework for designing and conducting in vivo experiments to investigate the effects of this compound. The protocols outlined below are based on established guidelines for toxicity and neurotoxicity testing and are intended to be adapted to specific research questions.

Disclaimer: The molecular mechanism of action of this compound, including its specific cellular receptors and downstream signaling pathways, is not well-elucidated in publicly available scientific literature. Therefore, a detailed signaling pathway diagram cannot be accurately constructed at this time. The focus of these notes is on the design and execution of in vivo experiments to gather data on the toxin's physiological and pathological effects.

I. Application Notes

Pre-clinical Study Design Considerations

A robust in vivo study design is crucial for obtaining reliable and reproducible data. Key considerations include:

  • Animal Model Selection: The choice of animal model should be justified based on the research objectives. Mice and rats are commonly used for initial toxicity screening due to their well-characterized physiology and ease of handling.[2] The specific strain should be reported, as toxicant sensitivity can vary.

  • Dose-Response Assessment: A critical component of toxicological studies is the determination of the dose-response relationship. This involves administering a range of doses to different groups of animals to identify the dose at which effects are first observed (Lowest Observed Adverse Effect Level, LOAEL) and the dose at which no adverse effects are observed (No Observed Adverse Effect Level, NOAEL).

  • Control Groups: The inclusion of appropriate control groups is essential for interpreting the results. A vehicle control group, receiving the same solvent used to dissolve this compound, is mandatory.

  • Route of Administration: The route of administration should mimic potential human exposure routes or be chosen based on the experimental goals. Common routes include oral gavage, intraperitoneal (IP) injection, and subcutaneous (SC) injection.

  • Endpoint Selection: A variety of endpoints should be assessed to provide a comprehensive toxicological profile. These can include clinical observations, body weight changes, neurobehavioral assessments, clinical pathology, and histopathology.[3]

Ethical Considerations

All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. The experimental protocol should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC). Efforts should be made to minimize animal suffering and to use the minimum number of animals necessary to obtain statistically significant results.

II. Experimental Protocols

Acute Oral Toxicity Assessment (Adapted from OECD Guideline 425)

This protocol is designed to estimate the acute oral toxicity of this compound.

Materials:

  • This compound (of known purity)

  • Vehicle (e.g., sterile saline, phosphate-buffered saline)

  • Rodents (e.g., Sprague-Dawley rats or CD-1 mice), typically young adults of a single sex (females are often more sensitive)

  • Oral gavage needles

  • Animal balance

  • Observation cages

Procedure:

  • Animal Acclimatization: House the animals in standard conditions for at least 5 days prior to the experiment to allow for acclimatization.

  • Fasting: Fast the animals overnight before dosing (with free access to water).

  • Dose Preparation: Prepare a stock solution of this compound in the chosen vehicle. Subsequent dilutions should be made to achieve the desired dose concentrations.

  • Dosing:

    • Weigh each animal and calculate the volume of the test substance to be administered.

    • Administer a single oral dose using a gavage needle.

    • Start with a dose level just below the expected LD50. Based on the literature, the LD50 in mice is 16 µg/kg, so initial doses could be in the range of 5-10 µg/kg.

  • Observation:

    • Observe animals continuously for the first 30 minutes after dosing, then periodically for the first 24 hours, with special attention during the first 4 hours.

    • Continue daily observations for a total of 14 days.

    • Record all clinical signs of toxicity, including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous system, and somatomotor activity and behavior pattern.

  • Body Weight: Record the body weight of each animal before dosing and at least weekly thereafter.

  • Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.

Data Presentation:

Dose (µg/kg)Number of AnimalsMortalityTime to DeathClinical Signs of ToxicityGross Necropsy Findings
Vehicle Control5
Dose 15
Dose 25
Dose 35
Neurobehavioral Assessment

This protocol outlines a series of tests to evaluate the potential neurotoxic effects of this compound.

Materials:

  • Apparatus for functional observational battery (FOB)

  • Rotarod apparatus

  • Open field arena

Procedure:

  • Functional Observational Battery (FOB):

    • Perform the FOB on each animal before dosing (baseline) and at specified time points after dosing (e.g., 1, 4, 24 hours, and then weekly).

    • The FOB includes a systematic observation of the animal's appearance, behavior, and functional integrity. Key parameters to assess include:

      • Home cage observations: Posture, activity level, presence of tremors or convulsions.

      • Hand-held observations: Lacrimation, salivation, piloerection, respiratory rate.

      • Open field observations: Gait, arousal level, stereotypy, mobility.

      • Sensory responses: Approach response, touch response, tail pinch response.

      • Neuromuscular function: Grip strength, landing foot splay.

  • Rotarod Test:

    • Train the animals on the rotarod for a set period before the experiment.

    • At specified time points after dosing, place the animals on the rotating rod and record the latency to fall.

  • Open Field Test:

    • Place the animal in the center of the open field arena and record its activity for a defined period (e.g., 5-10 minutes).

    • Analyze parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.

Data Presentation:

Treatment GroupTime PointFOB Score (selected parameters)Latency to Fall (s) on RotarodTotal Distance Traveled (m) in Open Field
Vehicle ControlBaseline
Post-dose 1h
Post-dose 24h
This compound (Dose 1)Baseline
Post-dose 1h
Post-dose 24h
Histopathological Examination

This protocol describes the collection and processing of tissues for microscopic examination to identify any pathological changes induced by this compound.

Materials:

  • 10% neutral buffered formalin

  • Ethanol (graded series)

  • Xylene

  • Paraffin wax

  • Microtome

  • Glass slides

  • Hematoxylin and Eosin (H&E) stains

  • Light microscope

Procedure:

  • Tissue Collection:

    • At the end of the study, euthanize the animals and perform a full necropsy.

    • Collect target organs, with a focus on the central and peripheral nervous systems (brain, spinal cord, peripheral nerves) and other major organs (liver, kidneys, heart, lungs).

  • Fixation: Immediately fix the collected tissues in 10% neutral buffered formalin.

  • Tissue Processing:

    • Dehydrate the fixed tissues through a graded series of ethanol.

    • Clear the tissues in xylene.

    • Embed the tissues in paraffin wax.

  • Sectioning: Cut thin sections (e.g., 4-5 µm) of the paraffin-embedded tissues using a microtome.

  • Staining: Mount the sections on glass slides and stain with Hematoxylin and Eosin (H&E).

  • Microscopic Examination: A qualified pathologist should examine the stained sections under a light microscope to identify any cellular or structural abnormalities, such as neuronal degeneration, inflammation, or necrosis.

Data Presentation:

Treatment GroupOrganHistopathological FindingsSeverity Score (0-4)
Vehicle ControlBrain (Cerebral Cortex)
Brain (Hippocampus)
Liver
This compound (Dose 1)Brain (Cerebral Cortex)
Brain (Hippocampus)
Liver

III. Visualization

Experimental Workflow Diagram

The following diagram illustrates the general workflow for an in vivo study of this compound.

Atelopidtoxin_InVivo_Workflow cluster_planning Phase 1: Study Planning cluster_execution Phase 2: In-Life Phase cluster_analysis Phase 3: Data Collection & Analysis A Ethical Approval (IACUC) B Experimental Design (Dose, Route, Groups) A->B C Animal Acclimatization B->C D Baseline Measurements (Body Weight, Neurobehavior) C->D E This compound Administration D->E F Post-Dose Observations (Clinical Signs, Body Weight) E->F G Neurobehavioral Assessments F->G H Necropsy & Tissue Collection F->H G->H I Histopathology H->I J Clinical Pathology H->J K Data Analysis & Interpretation I->K J->K

Caption: General workflow for in vivo this compound studies.

References

Application of Atelopidtoxin as a Molecular Probe: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and protocols for the use of Atelopidtoxin (also known as Zetekitoxin AB) as a high-affinity molecular probe for studying voltage-gated sodium channels (NaVs). Due to the limited availability of specific published protocols for this compound, this guide leverages established methodologies for analogous, well-characterized NaV channel blockers, such as Tetrodotoxin (TTX) and Saxitoxin (STX), to provide a framework for its application in research.

Introduction to this compound

This compound is a potent neurotoxin isolated from the skin of the Panamanian golden frog, Atelopus zeteki. It is a guanidinium alkaloid structurally related to saxitoxin and is distinguished by its exceptionally high affinity and selectivity for certain subtypes of voltage-gated sodium channels. This makes it a valuable molecular tool for the characterization and investigation of NaV channel function and pharmacology.

Chemical Properties:

PropertyValue
Molecular Formula C₁₆H₂₄N₈O₁₂S[1][2]
Molecular Weight 552.5 g/mol [1]

Mechanism of Action

This compound functions as a highly potent and selective blocker of voltage-gated sodium channels. These channels are critical for the initiation and propagation of action potentials in excitable cells like neurons and muscle cells. By binding to the outer pore of the channel, this compound physically occludes the passage of sodium ions, thereby inhibiting nerve and muscle function. The extraordinary potency of this compound, with picomolar affinity for some NaV subtypes, surpasses that of many other known NaV channel blockers.

cluster_membrane Cell Membrane NaV Voltage-Gated Sodium Channel (NaV) Na_in Na+ Influx NaV->Na_in Action Potential Propagation No_AP Inhibition of Action Potential This compound This compound This compound->NaV Binding & Blockade Na_out Na+ Depolarization Membrane Depolarization Depolarization->NaV Opens

Mechanism of this compound Action.

Quantitative Data: Potency and Selectivity

This compound exhibits remarkable potency, with IC50 values in the picomolar range for specific NaV subtypes. This high affinity makes it a superior molecular probe for applications requiring strong and specific binding.

ToxinNaV SubtypeIC50 (nM)Reference
This compound rNaV1.2a (rat brain)0.0061
rNaV1.4 (rat skeletal muscle)0.065
hNaV1.5 (human heart)0.280
Saxitoxin rNaV1.42.8[3]
hNaV1.7702[3]
Tetrodotoxin hNaV1.718.6[3]
rNaV1.417.1[3]

Experimental Protocols

The following protocols are based on established methods for other potent NaV channel blockers and can be adapted for use with this compound. Note: Due to its extreme potency and toxicity, this compound should be handled with extreme caution in a laboratory setting equipped for handling highly toxic substances.

Electrophysiology (Whole-Cell Patch Clamp)

This protocol describes the use of this compound to block sodium currents in cultured cells expressing a specific NaV subtype.

Materials:

  • Cells expressing the NaV subtype of interest

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH)

  • This compound stock solution (e.g., 1 µM in a suitable buffer)

  • Patch clamp rig with amplifier and data acquisition system

Procedure:

  • Culture cells on glass coverslips suitable for patch-clamp recording.

  • Prepare fresh external and internal solutions on the day of the experiment.

  • Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with external solution.

  • Pull glass microelectrodes and fill with internal solution.

  • Establish a whole-cell patch-clamp configuration on a selected cell.

  • Record baseline sodium currents by applying a series of voltage steps (e.g., from a holding potential of -100 mV to a test potential of -10 mV).

  • Prepare a series of dilutions of this compound in the external solution.

  • Perfuse the cell with the external solution containing a known concentration of this compound.

  • After a stable effect is reached, record the sodium currents again using the same voltage protocol.

  • Wash out the toxin by perfusing with the external solution alone and record the recovery of the sodium current.

  • Repeat steps 8-10 for a range of this compound concentrations to generate a dose-response curve and calculate the IC50 value.

start Start cell_prep Prepare Cells Expressing NaV Subtype start->cell_prep solutions Prepare External and Internal Solutions cell_prep->solutions patch Establish Whole-Cell Patch Clamp solutions->patch baseline Record Baseline Sodium Currents patch->baseline toxin_prep Prepare this compound Dilutions baseline->toxin_prep application Apply this compound (Perfuse Cell) toxin_prep->application record_inhibition Record Inhibited Sodium Currents application->record_inhibition washout Washout Toxin record_inhibition->washout record_recovery Record Recovered Sodium Currents washout->record_recovery repeat Repeat for Multiple Concentrations record_recovery->repeat repeat->application Yes analysis Generate Dose-Response Curve and Calculate IC50 repeat->analysis No end End analysis->end

Electrophysiology Workflow.
Competitive Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of this compound for NaV channels using a radiolabeled ligand like [³H]saxitoxin.

Materials:

  • Membrane preparation from a tissue or cell line rich in the NaV subtype of interest

  • Radiolabeled ligand (e.g., [³H]saxitoxin)

  • Unlabeled this compound

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4)

  • 96-well filter plates

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a series of dilutions of unlabeled this compound.

  • In a 96-well plate, add a constant amount of the membrane preparation to each well.

  • Add the different concentrations of unlabeled this compound to the wells.

  • Add a constant, low concentration of the radiolabeled ligand (e.g., [³H]saxitoxin) to all wells.

  • Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filters and add scintillation fluid to each well.

  • Measure the radioactivity in each well using a scintillation counter.

  • Plot the percentage of bound radioligand as a function of the concentration of unlabeled this compound.

  • Determine the IC50 value, which is the concentration of this compound that displaces 50% of the specifically bound radioligand.

start Start prep_unlabeled Prepare Unlabeled This compound Dilutions start->prep_unlabeled add_membrane Add Membrane Preparation to 96-Well Plate prep_unlabeled->add_membrane add_unlabeled Add Unlabeled This compound add_membrane->add_unlabeled add_labeled Add Radiolabeled Ligand (e.g., [³H]saxitoxin) add_unlabeled->add_labeled incubate Incubate to Reach Binding Equilibrium add_labeled->incubate filter_wash Filter and Wash to Remove Unbound Ligand incubate->filter_wash measure Measure Radioactivity (Scintillation Counting) filter_wash->measure plot Plot % Bound vs. [this compound] measure->plot calculate_ic50 Determine IC50 plot->calculate_ic50 end End calculate_ic50->end

Competitive Binding Assay Workflow.
Fluorescence Microscopy with Labeled this compound

This protocol describes the conceptual use of a fluorescently labeled this compound derivative to visualize the distribution of NaV channels in cells. The synthesis of such a derivative would be a prerequisite.

Materials:

  • Fluorescently labeled this compound

  • Cells expressing the NaV subtype of interest cultured on coverslips

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Culture cells on glass coverslips.

  • Wash the cells with PBS.

  • Incubate the cells with a solution of fluorescently labeled this compound in a suitable buffer for a specific duration.

  • Wash the cells extensively with PBS to remove unbound fluorescent probe.

  • (Optional) Fix the cells with 4% paraformaldehyde.

  • Mount the coverslips on microscope slides using a suitable mounting medium.

  • Visualize the distribution of the fluorescent signal using a fluorescence microscope with appropriate filter sets for the chosen fluorophore.

Signaling Pathways

The primary signaling event affected by this compound is the blockade of sodium influx through voltage-gated sodium channels, which directly inhibits the generation and propagation of action potentials. This has downstream effects on numerous cellular processes that are dependent on electrical signaling.

cluster_neuron Neuron Stimulus Excitatory Stimulus Depolarization Membrane Depolarization Stimulus->Depolarization NaV_activation NaV Channel Activation Depolarization->NaV_activation AP Action Potential Generation NaV_activation->AP Neurotransmitter_release Neurotransmitter Release AP->Neurotransmitter_release This compound This compound Blockade NaV Channel Blockade This compound->Blockade Blockade->NaV_activation No_AP Inhibition of Action Potential Blockade->No_AP No_Release Inhibition of Neurotransmitter Release No_AP->No_Release

Signaling Pathway Inhibition.

Safety Precautions

This compound is an extremely potent neurotoxin and must be handled with the utmost care. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All work should be conducted in a certified fume hood. A specific standard operating procedure (SOP) for handling this toxin should be in place, and all personnel must be trained on this SOP. An emergency plan for accidental exposure should also be established.

Conclusion

This compound, with its picomolar affinity for specific NaV subtypes, represents a powerful and highly selective molecular probe. While specific experimental protocols for its use are still emerging, the established methodologies for similar toxins like TTX and STX provide a solid foundation for its application in electrophysiology, binding assays, and potentially in fluorescence microscopy. The use of this compound as a molecular probe will undoubtedly contribute to a deeper understanding of the structure, function, and pharmacology of voltage-gated sodium channels.

References

Troubleshooting & Optimization

Challenges in the chemical synthesis of zetekitoxin AB

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chemical synthesis of Zetekitoxin AB (ZTX). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complex challenges associated with the synthesis of this potent neurotoxin. As the total synthesis of Zetekitoxin AB has not yet been achieved, this guide focuses on the key hurdles identified in published synthetic approaches.[1][2][3][4][5]

Frequently Asked Questions (FAQs)

Q1: What is Zetekitoxin AB and why is its synthesis significant?

A1: Zetekitoxin AB (ZTX) is a potent voltage-gated sodium channel (NaV) blocker isolated from the skin of the Panamanian golden frog, Atelopus zeteki.[3][6][7] It is a structural analog of saxitoxin (STX) but exhibits significantly higher potency, making it a valuable tool for studying NaV structure and function.[7] Due to the endangered status of the frog, the natural supply of ZTX is virtually nonexistent, making chemical synthesis the only viable path for further research and potential therapeutic development.[3][4]

Q2: Has the total synthesis of Zetekitoxin AB been accomplished?

A2: No, despite intensive synthetic studies, the total synthesis of Zetekitoxin AB has not yet been reported.[1][2][3] Research efforts have led to significant advances in constructing key structural fragments and model systems, but assembling the complete, complex molecule remains an unsolved challenge.[3]

Q3: What are the primary structural features that make Zetekitoxin AB so challenging to synthesize?

A3: The synthetic difficulty of ZTX arises from its unique and complex architecture, which includes:

  • A dense, heteroatom-rich tricyclic bis-guanidinium core, similar to saxitoxin.[4][6]

  • A large macrocyclic lactam that bridges from C6 to C11 of the saxitoxin core.[3]

  • A stereochemically complex, disubstituted isoxazolidine ring incorporated into the macrocycle.[3][6]

  • A tertiary alcohol at the C11 position.[6]

  • An N-hydroxycarbamate substituent on the five-membered guanidine ring.[3][6]

Q4: What is 11-saxitoxinethanoic acid (SEA) and why is it relevant to ZTX synthesis?

A4: 11-saxitoxinethanoic acid (SEA) is a saxitoxin derivative that features a carbon-carbon bond at the C11 position, similar to ZTX. It is often used as a key synthetic model to develop and validate methods for the challenging C11 functionalization required for the total synthesis of Zetekitoxin AB.[1][2][3][8]

Troubleshooting and Key Synthetic Challenges

This section addresses specific problems that may be encountered during synthetic campaigns toward Zetekitoxin AB.

Challenge 1: Carbon-Carbon Bond Formation at C11
  • Problem: Difficulty in forming a C-C bond at the sterically hindered and electronically deactivated C11 position on the saxitoxin core. Direct C-alkylation of the corresponding C11-ketone precursor often fails with various electrophiles and strong bases like LHMDS, LDA, or KHMDS.[3]

  • Question: My C11-alkylation reaction is not proceeding. What alternative strategies have been explored?

  • Answer: Several strategies have been developed to overcome this challenge:

    • Mukaiyama Aldol Condensation: This approach has been successfully used in the synthesis of the model compound, (+)-SEA.[3]

    • Stille Coupling: This has also been applied effectively in the synthesis of (+)-SEA by the Du Bois group.[3]

    • Intramolecular Iminium Ion Cyclization: A strategy using a trialkylsilyl-substituted pyrrole starting material can position a functional handle at C11 for further elaboration.[6]

    • Intramolecular Alkylation: Looper's group demonstrated the formation of a macrolactone via intramolecular alkylation at C11 using the strong base BTPP, suggesting a potential route for the macrolactam structure of ZTX.[3]

Challenge 2: Stereoselective Synthesis of the Isoxazolidine Moiety
  • Problem: Achieving the correct relative stereochemistry at the C15 and C16 positions of the 3,4-disubstituted isoxazolidine ring.

  • Question: How can I control the stereochemistry during the formation of the isoxazolidine ring?

  • Answer: An intramolecular 1,3-dipolar cycloaddition (oxime olefin cycloaddition) has been shown to be an effective strategy. In a reported synthesis, a nitrone generated from an aldehyde and a hydroxylamine derivative undergoes a stereoselective cycloaddition with a terminal olefin to yield the desired isoxazolidine with the correct stereochemistry.[3]

Challenge 3: Macrolactam Formation
  • Problem: Forming the large, strained macrolactam by connecting the C6 carboxylic acid to the nitrogen of the isoxazolidine ring system.

  • Question: What are the key considerations for the final macrolactamization step?

  • Answer: This remains one of the most significant unsolved problems. Key issues include selecting the appropriate coupling reagents and managing the conformational energetics of the macrocyclic ring closure. Looper's synthesis of a macrolactone model via intramolecular alkylation provides a proof-of-concept for the ring-closing event.[3] This suggests that a similar intramolecular nucleophilic substitution could be a viable strategy for forming the target macrolactam.

Challenge 4: Protecting Group Strategy
  • Problem: The high density of reactive functional groups (two guanidines, multiple hydroxyls, amines) requires a robust and orthogonal protecting group strategy. The two guanidinium groups have different pKa values, adding another layer of complexity.[3]

  • Question: What protecting groups are suitable for the guanidinium moieties?

  • Answer: The choice of protecting group is critical. The 2,2,2-trichloroethoxycarbonyl (Troc) group has been identified as a suitable protecting group for the guanidine functions, allowing for increased material throughput in synthetic routes.[6] Standard Boc groups have also been employed, though they can be labile under certain conditions.[4] Careful planning of an orthogonal protection scheme is essential for success.[9]

Quantitative Data

The high potency of Zetekitoxin AB is a key driver for its synthesis. The table below summarizes its inhibitory activity against several voltage-gated sodium channel subtypes compared to Saxitoxin.

CompoundNaV SubtypeIC₅₀ ValuePotency vs. SaxitoxinReference
Zetekitoxin AB Rat Brain IIa (NaV1.2)6.1 pM~160-fold more potent[7]
Rat Skeletal Muscle (NaV1.4)65 pM~63-fold more potent[7]
Human Heart (NaV1.5)280 pM~580-fold more potent[3][7]
Saxitoxin Rat Brain IIa (NaV1.2)~0.98 nM-[7]
Rat Skeletal Muscle (NaV1.4)~4.1 nM-[7]
Human Heart (NaV1.5)~162 nM-[7]

Experimental Protocols & Methodologies

While a complete synthetic protocol is not available, the following outlines a key experimental methodology that has been successfully employed for a critical fragment synthesis.

Protocol: Stereoselective Synthesis of an Isoxazolidine Synthon (Looper & Co-workers)

This procedure describes the key intramolecular 1,3-dipolar cycloaddition step.

  • Nitrone Generation: Aldehyde precursor 45 (synthesized from methyl α-d-glucopyranoside) is reacted with hydroxylamine derivative 46 .

  • Intramolecular Cycloaddition: The generated nitrone undergoes a spontaneous and stereoselective intramolecular 1,3-dipolar reaction with a pendant terminal olefin. This proceeds through transition state 47 to afford the protected isoxazolidine 48 with the desired stereochemistry in 52% yield.

  • Deprotection and Cleavage: The acetate group in 48 is removed using sodium methoxide. The resulting triol 49 is then treated with sodium periodate (NaIO₄) for oxidative cleavage, followed by reduction with lithium aluminum hydride (LiAlH₄) to furnish diol 51 .

  • Functionalization: The synthon is further elaborated through selective functionalization of the two hydroxyl groups and subsequent N-acylation to yield the target N-acyl isoxazolidine 59 .[3]

Visualizations

The following diagrams illustrate key concepts and workflows in the synthesis of Zetekitoxin AB.

ZTX_Challenges cluster_core Core Synthetic Challenges ZTX Zetekitoxin AB (Target Molecule) Challenge1 C11 C-C Bond Formation ZTX->Challenge1 Challenge2 Isoxazolidine Stereocontrol ZTX->Challenge2 Challenge3 Macrolactam Ring Closure ZTX->Challenge3 Challenge4 Protecting Group Strategy ZTX->Challenge4

Caption: Core challenges in the total synthesis of Zetekitoxin AB.

Synthetic_Relationship STX Saxitoxin (STX) - Tricyclic Core - Lacks C11 C-C bond - Lacks Macrocycle SEA 11-Saxitoxinethanoic Acid (SEA) - Key Synthetic Model - Contains C11 C-C bond - Lacks Macrocycle STX->SEA Add C11-substituent ZTX Zetekitoxin AB (ZTX) - Final Target - Contains C11 C-C bond - Contains Macrocycle SEA->ZTX Form Macrocycle & Add Isoxazolidine

Caption: Relationship between STX, the SEA model, and the ZTX target.

Isoxazolidine_Workflow Start Aldehyde Precursor Step1 React with Hydroxylamine (Nitrone Generation) Start->Step1 Step2 Intramolecular 1,3-Dipolar Cycloaddition Step1->Step2 Step3 Stereoselective Formation of Isoxazolidine Ring Step2->Step3 Step4 Deprotection & Cleavage Step3->Step4 End Isoxazolidine Synthon Step4->End

Caption: Workflow for the stereoselective synthesis of the isoxazolidine moiety.

References

Improving the yield of Atelopidtoxin extraction from natural sources

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Atelopid Toxin Extraction

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of atelopid toxin extraction from natural sources, primarily the skin secretions of Atelopus species.

Troubleshooting Guide: Common Issues in Toxin Extraction

Q1: Why is my crude extract showing low or no toxic activity?

A1: This is a common issue that can stem from several factors throughout the extraction process.

  • Source Material Integrity: The health, age, and stress level of the source frogs can significantly impact toxin production. Ensure the animals were healthy and handled minimally to reduce stress-induced depletion of toxin reservoirs.

  • Extraction Solvent Polarity: Atelopid toxins, such as tetrodotoxin (TTX) and its analogues, are highly polar molecules. Using a solvent with inappropriate polarity will result in poor extraction efficiency. Acidified methanol or ethanol is often most effective.

  • pH of the Extraction Medium: The stability of many guanidinium toxins is pH-dependent. An acidic environment (pH 2-4) is crucial during the initial extraction to prevent degradation.

  • Degradation During Storage: Crude extracts and even purified toxins can degrade if not stored properly. Store extracts at -20°C or below, and consider adding antioxidants if sample stability is a known issue.

Troubleshooting Workflow: Low Toxin Activity

low_activity_troubleshooting cluster_solutions Potential Solutions start Low/No Toxin Activity Detected check_source Verify Source Material Integrity (Health, Stress) start->check_source check_solvent Review Extraction Solvent (Polarity, pH) check_source->check_solvent Source OK source_issue Use fresh, healthy source material. check_source->source_issue Issue Found check_storage Assess Sample Storage (Temperature, Duration) check_solvent->check_storage Solvent Correct solvent_issue Adjust solvent to acidified methanol/ethanol (pH 3). check_solvent->solvent_issue Issue Found re_extract Re-extract with Optimized Protocol check_storage->re_extract Storage OK storage_issue Store all samples at -80°C. check_storage->storage_issue Issue Found

Caption: Troubleshooting workflow for low toxin activity in extracts.

Q2: My final purified fraction has a low yield. How can I improve it?

A2: Low yield after purification often points to losses during chromatographic steps.

  • Column Choice: Atelopid toxins are small, polar, and often cationic. Ion-exchange chromatography (specifically, cation-exchange) is typically the most effective primary purification step. Bio-Gel P-2 or Sephadex G-25 can be used for initial size-exclusion cleanup.

  • Elution Gradient: An improper salt or pH gradient during ion-exchange chromatography can lead to poor separation or irreversible binding of the toxin to the column resin. A shallow, linear gradient is recommended for optimal resolution.

  • Fraction Collection: Collecting fractions that are too large can dilute the toxin and lead to its loss during subsequent concentration steps. Use smaller fraction volumes when approaching the expected elution point of the toxin.

  • Repeated Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of your fractions, as this can lead to degradation. Pool active fractions and store them in single-use aliquots.

Frequently Asked Questions (FAQs)

Q: What is the best solvent for extracting atelopid toxins? A: Acidified polar solvents are the standard. A 1% acetic acid solution in methanol (v/v) is highly effective for solubilizing and stabilizing toxins like TTX from amphibian skin.

Q: How can I confirm the presence of the toxin in my fractions? A: A functional bioassay, such as a mouse bioassay, is the traditional method for detecting the presence of neurotoxins. For a more modern and specific approach, use LC-MS (Liquid Chromatography-Mass Spectrometry) to identify the toxin based on its mass-to-charge ratio and retention time.

Q: Can I increase toxin production in the source animals? A: Toxin production in Atelopus frogs is often linked to their diet and symbiotic bacteria. While manipulating the diet is complex and often not feasible, ensuring the animals are maintained in a low-stress environment with appropriate husbandry can support their natural physiological processes, including toxin synthesis and storage.

Data on Extraction Efficiency

The following table summarizes typical yields of atelopid toxins using different extraction protocols. Note that yields are highly variable and depend on the species, individual frog, and season.

Protocol ID Extraction Solvent Primary Purification Average Yield (µg/g of skin) Purity (%)
ATE-P170% EthanolC18 SPE15.245
ATE-P21% Acetic Acid in WaterCation-Exchange (Bio-Rex 70)35.860
ATE-P31% Acetic Acid in MethanolCation-Exchange (Bio-Rex 70)52.565
ATE-P4Dichloromethane:Methanol (2:1)Silica Gel Chromatography8.130

Data are hypothetical and for illustrative purposes.

Experimental Protocols

Protocol ATE-P3: High-Yield Extraction and Purification

This protocol is optimized for the extraction of polar guanidinium toxins from Atelopus skin.

  • Homogenization:

    • Excise the dorsal skin from euthanized specimens and immediately freeze in liquid nitrogen.

    • Weigh the frozen skin and homogenize it in 5 volumes (w/v) of pre-chilled 1% acetic acid in methanol using a tissue homogenizer.

    • Perform homogenization on ice to prevent thermal degradation.

  • Crude Extraction:

    • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.

    • Collect the supernatant. Re-extract the pellet with 2 volumes of the same solvent and centrifuge again.

    • Pool the supernatants and filter through a 0.45 µm PTFE filter.

  • Solvent Removal:

    • Concentrate the crude extract using a rotary evaporator at a bath temperature no higher than 35°C until the methanol is removed.

  • Cation-Exchange Chromatography:

    • Prepare a column with Bio-Rex 70 resin (or a similar weak cationic exchanger) and equilibrate with 0.01 M acetic acid.

    • Load the aqueous extract onto the column.

    • Wash the column with 3 column volumes of 0.01 M acetic acid.

    • Elute the bound toxins using a linear gradient from 0.01 M acetic acid to 1.0 M acetic acid.

    • Collect 1 mL fractions and monitor for activity using a suitable assay.

General Experimental Workflow

extraction_workflow start Source Material (Atelopus Skin) homogenize 1. Homogenization (Acidified Methanol) start->homogenize centrifuge 2. Centrifugation (10,000 x g) homogenize->centrifuge supernatant Supernatant (Crude Extract) centrifuge->supernatant pellet Pellet (Discard) centrifuge->pellet concentrate 3. Concentration (Rotary Evaporation) supernatant->concentrate purify 4. Purification (Cation-Exchange HPLC) concentrate->purify analyze 5. Analysis (LC-MS, Bioassay) purify->analyze final_product Purified Atelopid Toxin analyze->final_product

Caption: Overview of the atelopid toxin extraction and purification process.

Atelopidtoxin sample stability and proper storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Atelopidtoxin (Zetekitoxin) is an extremely potent neurotoxin and should only be handled by trained professionals in a properly equipped laboratory with appropriate safety measures in place. The following information is for research and developmental guidance only. Information regarding this compound stability is limited; therefore, data from its structural analogs, saxitoxin (STX) and tetrodotoxin (TTX), are provided as a reference.

Frequently Asked Questions (FAQs)

Q1: What is the recommended short-term storage condition for this compound samples?

For short-term storage (up to several weeks), it is recommended to store this compound samples in a weakly acidic buffer (pH 3-5) at 2-8°C. Based on data from its analog tetrodotoxin, this compound is likely to be more stable in slightly acidic conditions.

Q2: How should I store my this compound samples for long-term preservation?

For long-term storage, lyophilized (freeze-dried) this compound should be stored at -80°C. A study on zetekitoxin AB (this compound) demonstrated its stability for over a decade under these conditions. If in solution, store in a weakly acidic buffer (pH 3-5) at -20°C or below.

Q3: My this compound sample has been accidentally left at room temperature. Is it still viable?

The stability of this compound at room temperature is not well-documented. However, its analog saxitoxin shows significant degradation at room temperature over several weeks.[1] If the exposure was for a short period, the toxin may still be active, but a potency reassessment is highly recommended before use.

Q4: I suspect my this compound sample has degraded. How can I confirm this?

Degradation can be assessed by a loss of biological activity or by analytical methods such as High-Performance Liquid Chromatography (HPLC). A change in peak shape, retention time, or the appearance of new peaks in the chromatogram can indicate degradation.

Q5: What solvents should I use to dissolve this compound?

This compound is soluble in aqueous solutions, particularly in weakly acidic buffers. Based on its analog tetrodotoxin, it is soluble in dilute citrate or acetate buffer at pH 4–5. Avoid using alkaline solutions as they are likely to cause rapid degradation.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Loss of biological activity in experiments Sample degradation due to improper storage (e.g., high pH, elevated temperature).1. Verify storage conditions (pH and temperature). 2. Use a fresh, properly stored aliquot. 3. Re-quantify the toxin concentration and assess purity using HPLC.
Inconsistent experimental results 1. Incomplete solubilization of the toxin. 2. Adsorption of the toxin to container surfaces. 3. Repeated freeze-thaw cycles.1. Ensure complete dissolution by gentle vortexing. 2. Use low-protein-binding tubes and pipette tips. 3. Aliquot the stock solution to avoid multiple freeze-thaw cycles.
Unexpected peaks in HPLC analysis Degradation of the this compound sample.1. Prepare fresh dilutions from a properly stored stock. 2. Analyze a reference standard to confirm the retention time of the intact toxin. 3. If degradation is confirmed, discard the sample.
Precipitation observed in the sample solution 1. Poor solubility in the chosen solvent. 2. pH of the solution is not optimal.1. Ensure the solvent is a weakly acidic buffer (pH 3-5). 2. Gently warm the solution and vortex to aid dissolution. Do not boil.

Quantitative Data Summary: Stability of this compound Analogs

The following tables summarize the stability of saxitoxin (STX), a close structural analog of this compound. This data can be used as a guideline for handling and storing this compound.

Table 1: Stability of Saxitoxin (STX) in Raw Fecal Material at Various Temperatures over 8 Weeks [1]

Storage ConditionMean % of Initial Concentration (T0)
Freezer (-20°C)94%
Refrigerator (4°C)93%
Room Temperature (dark)48%
Room Temperature (light)38%
Warm (38°C)20%

Table 2: Stability of Paralytic Shellfish Poisoning (PSP) Toxins (including STX) at Different pH and Temperatures

ToxinTemperaturepHStability
STX & NEO-35°C3-7Stable
STX & NEO5°C & 25°C3Stable
STX & NEO25°C6-7Decreased levels
GTX 1/425°CNot specifiedSignificant decrease after 4 months
GTX 2/3-35°C3-7Stable
GTX 2/35°C & 25°C3-4Stable initially
GTX 2/35°C & 25°C6-7Decreased over time
C toxins25°CNot specifiedRapid decrease

Experimental Protocols

Protocol for Assessing this compound Stability by HPLC

This protocol is adapted from methods used for the analysis of tetrodotoxin and saxitoxin.

1. Objective: To determine the stability of an this compound sample under specific storage conditions (e.g., temperature, pH, light exposure) over time.

2. Materials:

  • This compound sample

  • HPLC system with a UV or fluorescence detector

  • C18 reversed-phase HPLC column

  • Mobile phase: e.g., Acetonitrile and a buffer solution (e.g., 0.05 M sodium phosphate buffer at pH 2.8)

  • Weakly acidic buffer for sample dilution (e.g., 0.1 M acetate buffer, pH 4.5)

  • Low-protein-binding microcentrifuge tubes

  • Calibrated pipettes and low-protein-binding tips

  • Environmental chamber or incubator for controlled temperature and humidity

3. Method:

a. Sample Preparation:

  • Prepare a stock solution of this compound in the desired acidic buffer at a known concentration.

  • Aliquot the stock solution into multiple low-protein-binding tubes to avoid repeated freeze-thaw cycles of the main stock.

  • For each time point and condition to be tested, prepare a set of samples.

b. Stability Study Setup:

  • Time Zero (T0) Analysis: Immediately analyze a set of freshly prepared samples to establish the initial concentration and purity of the this compound.

  • Storage: Store the remaining aliquots under the desired experimental conditions (e.g., 4°C, 25°C, -20°C, protected from light, exposed to light).

  • Time Points: At predetermined time intervals (e.g., 1, 2, 4, 8 weeks), retrieve a set of samples from each storage condition for analysis.

c. HPLC Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a known volume of the this compound sample onto the column.

  • Run the HPLC method and record the chromatogram.

  • The intact this compound should elute as a single, sharp peak at a specific retention time.

d. Data Analysis:

  • For each time point, calculate the peak area of the this compound.

  • Determine the percentage of this compound remaining compared to the T0 sample using the formula: (Peak Area at Time X / Peak Area at T0) * 100

  • Monitor for the appearance of new peaks, which may indicate degradation products.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_storage Stability Study cluster_analysis Analysis cluster_end Conclusion start Start stock Prepare this compound Stock Solution start->stock aliquot Aliquot Samples stock->aliquot storage_conditions Store Aliquots under Test Conditions (Temp, pH, Light) aliquot->storage_conditions time_points Retrieve Samples at Predetermined Time Points storage_conditions->time_points hplc HPLC Analysis time_points->hplc data_analysis Data Analysis (% Remaining, Degradation Products) hplc->data_analysis end End data_analysis->end

Caption: Experimental workflow for this compound stability assessment.

degradation_pathway This compound This compound (Guanidinium Moiety) intermediate Tetrahedral Intermediate This compound->intermediate Alkaline Conditions (OH⁻ attack) products Degradation Products (Loss of Toxicity) intermediate->products Decomposition

Caption: Hypothetical degradation pathway of a guanidinium toxin.

References

Technical Support Center: Atelopidtoxin Structure Elucidation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to overcome common limitations encountered during the structure elucidation of Atelopidtoxins, such as zetekitoxin AB.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the structure elucidation of Atelopidtoxins?

A1: The main difficulties arise from the toxin's complex structure and low natural abundance. Key challenges include:

  • Limited Sample Availability: Atelopidtoxins are potent, meaning they are present in very small quantities in the frog's skin, making it difficult to obtain enough material for extensive NMR analysis.[1]

  • Complex Stereochemistry: Zetekitoxin AB, for example, possesses seven quaternary carbons, which complicates stereochemical assignment using NMR spectroscopy.[1]

  • Presence of Guanidinium Groups: These polar, charged groups can lead to poor chromatographic resolution and signal broadening in NMR spectra.

  • Overall Molecular Complexity: The presence of a unique 1,2-oxazolidine ring-fused lactam, a sulfate ester, and an N-hydroxycarbamate moiety in zetekitoxin AB presents a significant challenge for spectral interpretation.[2][3]

Q2: I am observing significant signal overlap in my 1H NMR spectrum. How can I resolve this?

A2: Signal overlap is a common issue with complex molecules like Atelopidtoxins. Here are several strategies to mitigate this:

  • Use a Higher Field NMR Spectrometer: A spectrometer with a higher magnetic field strength (e.g., 600 MHz or higher) will increase the chemical shift dispersion, potentially resolving overlapping signals.[1]

  • 2D NMR Techniques: Employing a suite of 2D NMR experiments such as COSY, TOCSY, HSQC, and HMBC can help to resolve individual proton and carbon signals by spreading them into a second dimension.[4]

  • Solvent Effects: Acquiring spectra in different deuterated solvents can alter the chemical shifts of certain protons, which may resolve overlapping resonances.[5]

  • Temperature Variation: For molecules with conformational isomers (rotamers), acquiring spectra at elevated temperatures can sometimes coalesce broad peaks into sharper signals.[5]

Q3: My mass spectrometry data for a potential Atelopidtoxin analog is difficult to interpret. What are some common issues and solutions?

A3: Mass spectrometry of polar, guanidinium-containing toxins can be challenging. Here are some troubleshooting tips:

  • Matrix Effects: Co-eluting compounds from the biological matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification and altered fragmentation patterns.[6][7] To mitigate this, improve sample clean-up using solid-phase extraction (SPE) or use matrix-matched calibration standards.[8][9]

  • In-source Fragmentation: Some saxitoxin analogs are prone to in-source fragmentation, particularly the loss of a sulfate group (-80 Da).[10] Use soft ionization techniques and optimize source conditions to minimize this.

  • Adduct Formation: Guanidinium toxins can form adducts with salts (e.g., sodium, potassium) or solvents, complicating the interpretation of the molecular ion peak. Ensure high purity of solvents and use appropriate data analysis software to identify potential adducts.

Q4: How can I confirm the presence of the guanidinium groups in my isolated compound?

A4: The two guanidinium groups are characteristic features of saxitoxin and its analogs. Their presence can be inferred from:

  • Mass Spectrometry: The high nitrogen content and the characteristic fragmentation patterns can be indicative of guanidinium moieties.

  • 15N NMR Spectroscopy: If sufficient sample is available, 15N NMR can directly detect the nitrogen atoms of the guanidinium groups. 1H-15N HMBC experiments can show correlations between protons and the guanidinium nitrogens.[11]

  • Chemical Tests: While less common in modern structure elucidation, specific chemical tests for guanidinium groups can be employed if necessary.

Troubleshooting Guides

NMR Spectroscopy
Problem Possible Cause(s) Recommended Solution(s)
Low signal-to-noise ratio Insufficient sample concentration; Poor shimming of the magnet.Use a microcryoprobe for enhanced sensitivity with small sample amounts.[5] Ensure the sample is properly dissolved and the spectrometer is well-shimmed.
Broad NMR peaks Sample aggregation; Presence of paramagnetic impurities; Chemical exchange.[5]Try different solvents or adjust the pH to minimize aggregation.[5] Use a chelating agent to remove paramagnetic metals. For chemical exchange, try varying the temperature of the experiment.
Difficulty in assigning quaternary carbons No directly attached protons for HSQC/HMBC correlations.Rely on long-range HMBC correlations from neighboring protons to the quaternary carbon. The chemical shift of the carbon itself can also be indicative.
Disappearance of labile protons (e.g., -OH, -NH) Exchange with deuterated solvent.To confirm the presence of exchangeable protons, add a drop of D2O to the NMR tube and re-acquire the 1H spectrum; the peaks should disappear.[5] Alternatively, use a non-protic solvent like DMSO-d6.
Mass Spectrometry
Problem Possible Cause(s) Recommended Solution(s)
Poor ionization efficiency The highly polar nature of the guanidinium groups.Use hydrophilic interaction liquid chromatography (HILIC) which is better suited for polar compounds.[12][13] Optimize electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, temperature).
Inconsistent fragmentation patterns Varying collision energy in MS/MS; Presence of isomers.Systematically vary the collision energy to obtain a comprehensive fragmentation pattern. Use high-resolution mass spectrometry to differentiate between isomers with the same nominal mass.
Contamination from the biological matrix Incomplete removal of salts, lipids, and other endogenous molecules from the frog skin extract.Employ a multi-step purification protocol, including solid-phase extraction (SPE) with different sorbents to effectively remove interfering substances.[8][14]
Uncertainty in molecular formula determination Low resolution of the mass spectrometer.Utilize a high-resolution mass spectrometer such as a Q-TOF or Orbitrap to obtain accurate mass measurements, which are crucial for determining the elemental composition.[15]

Quantitative Data Summary

Parameter Value Method Reference
Zetekitoxin AB Molecular Ion (M+H)+ 553 m/zESI-TOF-MS[1][11]
Zetekitoxin AB Molecular Ion (M-H)- 551 m/zESI-TOF-MS[1][11]
Zetekitoxin AB Fragment Ion (M-SO3+H)+ 473 m/zESI-TOF-MS[1][11]
LD50 (mouse, i.p.) of Zetekitoxin AB 10 µg/kgMouse bioassay[11]
LD50 (mouse) of this compound concentrate 16 µg/kgMouse bioassay
IC50 of Zetekitoxin AB (human heart Na+ channels) 280 pMElectrophysiology[2][3]
IC50 of Zetekitoxin AB (rat brain IIa Na+ channels) 6.1 pMElectrophysiology[2][3]
IC50 of Zetekitoxin AB (rat skeletal muscle Na+ channels) 65 pMElectrophysiology[2][3]

Experimental Protocols

Protocol 1: Extraction and Purification of Atelopidtoxins from Atelopus zeteki Skin

Disclaimer: Atelopidtoxins are extremely potent neurotoxins. Handle with extreme caution in a certified laboratory with appropriate personal protective equipment (PPE) and safety protocols in place.

  • Extraction:

    • Homogenize the frog skin tissue in 0.05 M acetic acid.

    • Centrifuge the homogenate to pellet cellular debris.

    • Collect the supernatant containing the water-soluble toxins.

  • Initial Purification (Gel Filtration Chromatography):

    • Apply the supernatant to a gel filtration column (e.g., TSK-gel G2000PW).[1]

    • Elute with 0.05 M acetic acid at a flow rate of 0.5 ml/min.[1]

    • Monitor the fractions for toxicity using a suitable bioassay (e.g., mouse bioassay) or by LC-MS.

    • Pool the toxic fractions.

  • Final Purification (HPLC):

    • Further purify the toxic fractions using reversed-phase high-performance liquid chromatography (RP-HPLC).

    • Use a C18 column with a gradient of acetonitrile in water containing a suitable ion-pairing agent (e.g., trifluoroacetic acid) to improve the retention of the polar toxins.

    • Collect the fractions corresponding to the purified this compound.

    • Confirm the purity by LC-MS and NMR.

Protocol 2: NMR Analysis of Zetekitoxin AB
  • Sample Preparation:

    • Dissolve approximately 0.5 µmol of the purified toxin in 0.4 ml of a CD3COOD/D2O (4:96) mixture.[1]

    • Use a high-quality NMR tube (e.g., 5-mm i.d. probe).[1]

  • NMR Data Acquisition:

    • Acquire spectra on a high-field NMR spectrometer (e.g., 600 MHz).[1]

    • Reference the spectra to the internal solvent signals (CHD2COOD at δ 2.06 and 13CD3COOD at δ 22.4).[1]

    • Acquire a standard set of 1D (1H, 13C) and 2D NMR spectra, including:

      • COSY: To identify proton-proton spin systems.

      • TOCSY: To identify all protons within a spin system.

      • HSQC: To correlate protons with their directly attached carbons.

      • HMBC: To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting spin systems and identifying quaternary carbons.[1][11]

      • NOESY/ROESY: To determine the spatial proximity of protons for stereochemical assignments.

  • Data Analysis:

    • Process the spectra using appropriate software.

    • Systematically assign all proton and carbon signals by integrating the information from all NMR experiments.

    • Compare the chemical shifts and coupling constants with those of known saxitoxin analogs to aid in structure elucidation.[11]

Protocol 3: Mass Spectrometry Analysis of Zetekitoxin AB
  • Sample Preparation:

    • Prepare a dilute solution of the purified toxin in a suitable solvent for electrospray ionization (e.g., acetonitrile/water with a small amount of formic or acetic acid).

  • Mass Spectrometry Data Acquisition:

    • Use a high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) instrument.[1]

    • Acquire data in both positive and negative ion modes to obtain complementary information.[1]

    • Perform MS/MS (tandem mass spectrometry) experiments by selecting the molecular ion as the precursor and fragmenting it using collision-induced dissociation (CID).[1]

  • Data Analysis:

    • Determine the accurate mass of the molecular ion to calculate the elemental composition.

    • Analyze the fragmentation pattern in the MS/MS spectra to identify characteristic losses, such as the sulfate group (SO3, 80 Da) and water.

    • Compare the fragmentation pattern to that of saxitoxin and other known analogs to identify the core structure and the modifications.

Visualizations

Experimental_Workflow cluster_extraction Extraction & Initial Purification cluster_purification Final Purification & Purity Assessment cluster_elucidation Structure Elucidation Frog_Skin Atelopus zeteki Skin Extraction Homogenization in Acetic Acid Frog_Skin->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Crude Extract (Supernatant) Centrifugation->Supernatant Gel_Filtration Gel Filtration Chromatography Supernatant->Gel_Filtration Toxic_Fractions Bioassay-Guided Fraction Collection Gel_Filtration->Toxic_Fractions HPLC RP-HPLC Toxic_Fractions->HPLC Purified_Toxin Purified this compound HPLC->Purified_Toxin Purity_Check LC-MS & NMR Purity Check Purified_Toxin->Purity_Check HRMS High-Resolution MS & MS/MS Purity_Check->HRMS NMR 1D & 2D NMR Spectroscopy Purity_Check->NMR Data_Analysis Spectroscopic Data Interpretation HRMS->Data_Analysis NMR->Data_Analysis Structure_Proposal Proposed Structure Data_Analysis->Structure_Proposal

Caption: Experimental workflow for this compound structure elucidation.

Troubleshooting_Logic Start Problem Encountered During Structure Elucidation Is_NMR_Issue Is it an NMR-related issue? Start->Is_NMR_Issue Is_MS_Issue Is it an MS-related issue? Is_NMR_Issue->Is_MS_Issue No NMR_Troubleshooting Refer to NMR Troubleshooting Guide: - Signal Overlap - Low Sensitivity - Broad Peaks Is_NMR_Issue->NMR_Troubleshooting Yes Is_Purification_Issue Is it a purification/sample issue? Is_MS_Issue->Is_Purification_Issue No MS_Troubleshooting Refer to MS Troubleshooting Guide: - Matrix Effects - Poor Ionization - Inconsistent Fragmentation Is_MS_Issue->MS_Troubleshooting Yes Purification_Troubleshooting Review Purification Protocol: - Improve Sample Clean-up (SPE) - Check for Sample Degradation - Quantify Sample Amount Is_Purification_Issue->Purification_Troubleshooting Yes End Problem Resolved Is_Purification_Issue->End No/Other NMR_Troubleshooting->End MS_Troubleshooting->End Purification_Troubleshooting->End

Caption: Logical workflow for troubleshooting common issues.

References

Minimizing degradation of Atelopidtoxin during experimental procedures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of Atelopidtoxin during experimental procedures. As specific stability data for this compound is limited, the recommendations provided are largely extrapolated from data on related guanidinium toxins, such as saxitoxin and tetrodotoxin. It is critical to handle this compound with extreme caution due to its high toxicity.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which chemical class does it belong?

A1: this compound, also known as Zetekitoxin, is a potent neurotoxin originally isolated from the Panamanian golden frog, Atelopus zeteki.[4][5] It is classified as a guanidinium toxin and is a structural analog of saxitoxin.[4] Like saxitoxin and tetrodotoxin, it is a potent blocker of voltage-gated sodium channels.[1][3][4]

Q2: What are the primary factors that can cause this compound degradation?

A2: Based on the behavior of similar guanidinium toxins like saxitoxin, the primary factors contributing to degradation are likely pH, temperature, light exposure, and the presence of oxidizing agents.[6][7] Alkaline conditions (pH > 8) can lead to the degradation of saxitoxin.[6][8] Exposure to light may also accelerate its oxidative degradation.[6]

Q3: How should I store this compound to ensure its stability?

A3: this compound should be stored in a sealed, light-proof container in a secure, locked location.[6][9] For long-term storage, maintaining the toxin in a slightly acidic buffer (pH 4-5) and storing it frozen is recommended for related toxins like tetrodotoxin.[7] Solid forms of the toxin should be stored in a dry environment, as absorbed moisture can promote oxidation.[6]

Q4: What are the signs of this compound degradation?

A4: The most definitive sign of degradation is a loss of biological activity, which would be observed as a reduced effect in your experimental assays. Spectroscopic methods could potentially detect changes in the chemical structure, though this would require baseline measurements of the intact toxin.

Troubleshooting Guides

Problem: I am observing a gradual loss of this compound activity in my experiments over time.

Potential Cause Troubleshooting Step
pH of the solution is too high. Ensure your experimental buffer is maintained at a slightly acidic to neutral pH (ideally pH 4-7). Saxitoxin is more susceptible to degradation at pH > 8.[6][8]
Exposure to light. Protect your this compound solutions from light by using amber vials or wrapping containers in aluminum foil.[6]
Repeated freeze-thaw cycles. Aliquot your stock solution into single-use volumes to avoid repeated freezing and thawing.
Improper storage temperature. Store stock solutions at -20°C or below. For daily use, keep working solutions on ice.
Contamination with oxidizing agents. Use high-purity water and reagents to prepare your solutions. Ensure all glassware is thoroughly cleaned.

Problem: My stock solution of this compound has changed color.

Potential Cause Troubleshooting Step
Oxidation. Discard the solution. A change in color can indicate oxidative degradation. Prepare a fresh stock solution from solid material. To prevent this, consider purging the headspace of the storage vial with an inert gas like argon or nitrogen.
Contamination. Discard the solution and prepare a fresh one using sterile techniques and high-purity reagents.

Data Presentation

Table 1: Stability of Guanidinium Toxins Under Various Conditions

ToxinConditionStability/Degradation RateReference
SaxitoxinpH > 8Susceptible to oxidation and degradation.[6]
SaxitoxinpH < 8Relatively stable.[6]
SaxitoxinLight ExposureCan accelerate oxidative degradation.[6]
SaxitoxinChlorination (0.5 mg/L free chlorine, 30 min)>90% removal at pH 9.[8]
TetrodotoxinStrong acid/alkaline solutionsUnstable.[7]
TetrodotoxinpH 4-5 (frozen)Remains active.[7]
GuanitoxinpH 3.0More stable.[10]
GuanitoxinpH 7.0 - 9.5Less stable.[10]
Guanitoxin23°C (in lyophilized cells)Significant degradation after 30 days.[10]
Guanitoxin-20°C (in lyophilized cells)Greater stability.[10]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Safety Precautions: All handling of solid this compound must be performed in a certified chemical fume hood or biological safety cabinet.[9][11] Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and double nitrile gloves.[12]

  • Reconstitution: Purchase this compound in the smallest practical amount.[9] Reconstitute the entire vial at once to avoid handling the powder multiple times.

  • Solvent: Use a slightly acidic buffer, such as a dilute citrate or acetate buffer at pH 4-5, for reconstitution.[7]

  • Concentration: Prepare a concentrated stock solution (e.g., 1 mg/mL).

  • Storage: Aliquot the stock solution into single-use, light-proof tubes and store at -20°C or below.[12]

Protocol 2: Preparation of Working Solutions and Experimental Handling

  • Thawing: Thaw a single aliquot of the stock solution on ice.

  • Dilution: Dilute the stock solution to the desired working concentration using your experimental buffer. It is recommended to keep the buffer pH slightly acidic if compatible with your experimental system.

  • Handling: Keep working solutions on ice and protected from light throughout the experiment.

  • Decontamination: All disposable materials that come into contact with this compound should be decontaminated with a 10% bleach solution for at least 30 minutes before disposal.[12][13] Surfaces should also be decontaminated with 10% bleach.[12]

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_exp Experimental Use cluster_decon Decontamination reconstitute Reconstitute solid this compound in acidic buffer (pH 4-5) in a fume hood aliquot Aliquot into single-use, light-proof tubes reconstitute->aliquot Vortex briefly store Store at <= -20°C aliquot->store thaw Thaw one aliquot on ice dilute Dilute to working concentration in experimental buffer thaw->dilute experiment Perform experiment, keeping solution on ice and protected from light dilute->experiment decontaminate_materials Decontaminate all materials with 10% bleach for 30 min experiment->decontaminate_materials decontaminate_surfaces Wipe down work surfaces with 10% bleach experiment->decontaminate_surfaces

Caption: Recommended experimental workflow for handling this compound.

degradation_pathway cluster_factors Degradation Factors This compound This compound (Active) Degraded_Product Degraded Product (Inactive/Less Active) This compound->Degraded_Product Degradation pH High pH (>8) pH->this compound Light Light Exposure Light->this compound Oxidants Oxidizing Agents Oxidants->this compound Temperature High Temperature Temperature->this compound

Caption: Factors influencing the degradation of this compound.

References

Technical Support Center: Enhancing Atelopidtoxin Resolution in Chromatographic Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Atelopidtoxin (also known as Zetekitoxin). The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Troubleshooting Guide

Q1: I am not seeing any retention of this compound on my C18 reversed-phase column. The peak is eluting in the void volume. What is happening?

A1: This is a common issue when analyzing highly polar compounds like this compound using traditional reversed-phase chromatography. This compound, a saxitoxin analog, possesses multiple guanidinium groups, making it very hydrophilic. As a result, it has very little affinity for the nonpolar stationary phase of a C18 column and is not retained.

Recommendation: Switch to a Hydrophilic Interaction Liquid Chromatography (HILIC) column. HILIC is specifically designed for the retention and separation of polar and hydrophilic compounds. Zwitterionic or amide-based HILIC columns are often good starting points for the analysis of guanidinium toxins.[1]

Q2: I have switched to a HILIC column, but I am observing poor peak shape (e.g., tailing or fronting) for my this compound peak. How can I improve this?

A2: Poor peak shape in HILIC can be caused by several factors. Here are some common causes and solutions:

  • Inappropriate Mobile Phase Buffer: The concentration and pH of your mobile phase buffer are critical in HILIC.

    • Solution: Ensure your mobile phase contains an adequate buffer concentration, typically 10-20 mM ammonium formate or ammonium acetate. The pH should be adjusted to ensure this compound is in a consistent protonation state. A starting pH of around 3-4 is often effective for guanidinium compounds. Increasing the buffer concentration can sometimes improve peak shape by minimizing secondary interactions with the stationary phase.[2]

  • Sample Solvent Mismatch: Injecting your sample in a solvent that is significantly different from the mobile phase can lead to peak distortion.

    • Solution: Ideally, dissolve your sample in the initial mobile phase. If solubility is an issue, use a solvent with a similar or weaker elution strength than the mobile phase. Avoid dissolving the sample in purely aqueous solutions if your mobile phase has a high organic content, as this can cause peak splitting or broadening.[3][4]

  • Column Overload: Injecting too much sample can lead to peak fronting.

    • Solution: Reduce the injection volume or the concentration of your sample.

  • Secondary Interactions: Residual silanol groups on silica-based HILIC columns can sometimes interact with the basic guanidinium groups of this compound, leading to peak tailing.

    • Solution: Consider using a column with advanced end-capping or a polymer-based HILIC column to minimize these interactions.

Q3: My this compound peak is co-eluting with another peak. How can I improve the resolution?

A3: Improving resolution involves manipulating the efficiency, selectivity, and retention factor of your chromatographic system. Here are some strategies:

  • Optimize the Mobile Phase Gradient:

    • Solution: If you are using a gradient, try making it shallower. A slower increase in the aqueous portion of the mobile phase will increase the retention time and can improve the separation of closely eluting peaks.

  • Change the Organic Solvent:

    • Solution: While acetonitrile is the most common organic solvent in HILIC, you can sometimes alter selectivity by replacing it with another polar aprotic solvent like acetone. However, be sure to check for compatibility with your column and detector.

  • Adjust the Mobile Phase pH:

    • Solution: A small change in the mobile phase pH can alter the ionization state of co-eluting impurities, thereby changing their retention and improving separation from this compound.

  • Change the Stationary Phase:

    • Solution: Different HILIC stationary phases (e.g., amide, zwitterionic, bare silica) offer different selectivities. If you are unable to achieve resolution on one type of HILIC column, trying a different chemistry may be beneficial.[3]

  • Consider Ion-Pair Chromatography:

    • Solution: As an alternative to HILIC, you can use reversed-phase chromatography with an ion-pairing reagent added to the mobile phase. The ion-pairing reagent (e.g., heptafluorobutyric acid for positive ions) forms a neutral complex with the charged this compound, allowing it to be retained on a C18 column. This can provide a completely different selectivity profile.[5]

Frequently Asked Questions (FAQs)

Q4: What is a good starting point for a HILIC method for this compound analysis?

A4: A good starting point for a HILIC-MS/MS method for this compound would be based on established methods for saxitoxin and its analogs.[6][7][8] The following table summarizes a typical starting protocol:

ParameterRecommendation
Column Zwitterionic or Amide HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water with 10-20 mM Ammonium Formate, pH 3-4
Mobile Phase B Acetonitrile with 10-20 mM Ammonium Formate, pH 3-4
Gradient Start with a high percentage of Mobile Phase B (e.g., 90-95%) and gradually increase the percentage of Mobile Phase A.
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 30 - 40 °C
Injection Volume 1 - 5 µL
Detector Mass Spectrometer (MS) with Electrospray Ionization (ESI) in positive ion mode.

Q5: What are the key parameters to monitor in the mass spectrometer for this compound detection?

A5: For mass spectrometric detection of this compound (Zetekitoxin AB), you would typically monitor for its protonated molecule [M+H]+ in positive ion mode. Based on its chemical formula (C₁₆H₂₅N₈O₁₂S), the expected mass-to-charge ratio (m/z) for the singly charged ion would be approximately 553. Fragmentation information would be necessary for confirmation and can be obtained from the literature or by performing MS/MS experiments.

Q6: Can I use UV detection for this compound?

A6: this compound does not have a strong chromophore, so UV detection is generally not sensitive enough for trace analysis. Mass spectrometry is the preferred detection method due to its high sensitivity and selectivity.

Experimental Protocols

Protocol 1: HILIC-MS/MS Method for this compound Analysis

This protocol provides a general procedure for the analysis of this compound using Hydrophilic Interaction Liquid Chromatography coupled with tandem mass spectrometry.

  • Sample Preparation:

    • Extract this compound from the sample matrix using an appropriate solvent (e.g., 80:20 acetonitrile:water with 0.1% formic acid).

    • Centrifuge the extract to remove any particulate matter.

    • Dilute the supernatant in the initial mobile phase composition.

  • Chromatographic Conditions:

    • Column: Zwitterionic HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in water, pH 3.5.

    • Mobile Phase B: 10 mM Ammonium Formate in 95:5 acetonitrile:water, pH 3.5.

    • Gradient:

      • 0-1 min: 95% B

      • 1-8 min: 95% to 50% B

      • 8-9 min: 50% to 95% B

      • 9-12 min: 95% B (re-equilibration)

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan for qualitative analysis.

    • Monitor the appropriate precursor and product ions for this compound.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing extraction Extraction of this compound centrifugation Centrifugation extraction->centrifugation dilution Dilution in Mobile Phase centrifugation->dilution hilic_separation HILIC Separation dilution->hilic_separation ms_detection MS/MS Detection hilic_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification peak_integration->quantification

Caption: Experimental workflow for this compound analysis.

troubleshooting_resolution cluster_mobile_phase Mobile Phase Optimization cluster_stationary_phase Stationary Phase Optimization start Poor Resolution of this compound Peak gradient Adjust Gradient Profile (make shallower) start->gradient solvent Change Organic Solvent (e.g., to acetone) start->solvent ph Modify Mobile Phase pH start->ph column Switch HILIC Column Chemistry (e.g., Amide to Zwitterionic) start->column alternative Consider Ion-Pair Chromatography (with C18 column) start->alternative end Improved Resolution gradient->end solvent->end ph->end column->end alternative->end

Caption: Troubleshooting logic for improving this compound peak resolution.

References

Validation & Comparative

Atelopidtoxin vs. Tetrodotoxin: A Comparative Analysis of Their Mechanisms of Action on Voltage-Gated Sodium Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanisms of action of Atelopidtoxins (represented by Chiriquitoxin and Zetekitoxin) and the well-characterized neurotoxin, Tetrodotoxin (TTX), on voltage-gated sodium (Nav) channels. The information presented herein is supported by experimental data to facilitate a comprehensive understanding of their distinct and overlapping pharmacological profiles.

Overview of the Toxins

Tetrodotoxin (TTX) is a potent neurotoxin renowned for its highly specific blockade of most voltage-gated sodium channels.[1][2][3][4] It is famously associated with pufferfish but is also produced by various marine and terrestrial organisms.[1][3] Its well-defined mechanism of action has made it an invaluable tool in neuroscience research for characterizing Nav channels.[1][2][5]

Atelopidtoxins are a group of toxins isolated from the skin of frogs of the Atelopus genus. This guide will focus on two prominent members:

  • Chiriquitoxin (CHTX): A structural analog of TTX, Chiriquitoxin is equipotent to TTX in blocking Nav channels.[6] However, it possesses a unique characteristic of also modulating potassium (K+) channels.[6]

  • Zetekitoxin (ZTX): Also known as Atelopidtoxin, Zetekitoxin is structurally related to saxitoxin (STX), another potent Nav channel blocker that shares the same binding site as TTX.[7][8] Zetekitoxin is distinguished by its exceptionally high potency, surpassing that of both STX and TTX, and its ability to block TTX-resistant Nav channel isoforms.[7][9]

Comparative Mechanism of Action on Nav Channels

Both Tetrodotoxin and Atelopidtoxins exert their primary toxic effect by physically occluding the outer pore of voltage-gated sodium channels, thereby inhibiting the influx of sodium ions that is essential for the generation and propagation of action potentials in excitable cells.[2][4] However, the nuances of their interactions with the channel protein lead to significant differences in their potency and selectivity.

Binding Site

Tetrodotoxin and the Atelopidtoxins bind to the neurotoxin receptor site 1 on the α-subunit of the Nav channel.[1][10] This site is located at the extracellular entrance of the channel pore and is formed by amino acid residues in the P-loops of the four homologous domains (I-IV) of the channel.[1][2] The guanidinium group of TTX and the analogous functional groups on the Atelopidtoxins are crucial for their high-affinity binding to this site.[1][5]

Pore Blockade Mechanism

The binding of these toxins to site 1 results in a direct physical blockage of the ion-conducting pathway, preventing the passage of sodium ions.[1][2][4] This blockade is responsible for the inhibition of action potentials and the resulting paralysis. Importantly, these toxins do not affect the voltage-sensing or gating machinery of the channel; they simply act as a plug.[1]

cluster_membrane Cell Membrane Nav Nav Channel Block Pore Blockade Nav->Block TTX Tetrodotoxin TTX->Nav Binds to Site 1 CHTX Chiriquitoxin CHTX->Nav Binds to Site 1 K_Channel K+ Channel CHTX->K_Channel Interacts with ZTX Zetekitoxin ZTX->Nav Binds to Site 1 AP_Inhibition Action Potential Inhibition Block->AP_Inhibition K_Modulation K+ Channel Modulation K_Channel->K_Modulation cluster_workflow Xenopus Oocyte Electrophysiology Workflow A Oocyte Harvest and Preparation B cRNA Injection (Nav Channel Subtype) A->B C Incubation (2-7 days) B->C D Two-Electrode Voltage Clamp (TEVC) C->D E Toxin Application (Varying Concentrations) D->E F Data Acquisition (Sodium Current) E->F G Data Analysis (IC50 Determination) F->G

References

A Comparative Analysis of Atelopidtoxin and Dendrobatid Toxins for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of Atelopidtoxin (Zetekitoxin) and the diverse family of Dendrobatid toxins. It is intended for researchers, scientists, and drug development professionals working in toxicology, pharmacology, and neuroscience. This document outlines their distinct origins, chemical properties, mechanisms of action, and toxicities, supported by quantitative data and detailed experimental protocols.

Introduction

This compound and Dendrobatid toxins represent two distinct classes of potent neurotoxins found in the skin of certain frog species. While both are of significant interest to the scientific community for their potential as pharmacological tools, they differ fundamentally in their chemical nature and physiological effects. This compound, isolated from frogs of the genus Atelopus, is a potent sodium channel blocker. In contrast, Dendrobatid toxins, a broad family of alkaloids from poison dart frogs (family Dendrobatidae), are best known for members like batrachotoxin, which are powerful sodium channel activators.

Chemical and Physical Properties

This compound, also known as zetekitoxin AB (ZTX), is a water-soluble guanidinium alkaloid. Its structure has been identified as a saxitoxin analog, characterized by a complex heterocyclic structure containing a unique 1,2-oxazolidine ring-fused lactam, a sulfate ester, and an N-hydroxycarbamate moiety.[1][2]

Dendrobatid toxins are a large and structurally diverse group of lipophilic alkaloids, with over 500 compounds identified across more than 20 structural classes.[3] Prominent examples include the steroidal alkaloid batrachotoxin and the indolizidine alkaloid pumiliotoxin. These toxins are sequestered by the frogs from their diet of arthropods, such as ants and mites.[4]

Comparative Toxicity and Mechanism of Action

The primary functional distinction between this compound and the most potent Dendrobatid toxins lies in their opposing effects on voltage-gated sodium channels (VGSCs), critical proteins for the propagation of action potentials in excitable cells like neurons and muscle cells.

This compound (Zetekitoxin) is an extremely potent VGSC blocker.[5] It binds to the outer pore of the sodium channel, physically occluding the passage of sodium ions and thereby preventing nerve and muscle cell depolarization. This blockage leads to paralysis and cessation of vital functions. ZTX is significantly more potent than its structural relative, saxitoxin.[1][5]

Dendrobatid Toxins , conversely, often act as VGSC activators or positive modulators.

  • Batrachotoxin (BTX) is one of the most potent non-peptide toxins known. It binds to a site within the inner pore of the sodium channel, causing the channel to open at normal resting membrane potentials and preventing it from closing.[5][6][7] This leads to a massive, persistent influx of sodium ions, causing irreversible depolarization of nerve and muscle cells, resulting in paralysis and cardiac arrest.[5][6][8]

  • Pumiliotoxins exhibit more complex modulatory effects on sodium channels and also affect calcium channels, interfering with muscle contraction.[1][9] Pumiliotoxin 251D, for instance, can block the influx of Na+ ions in mammalian VGSCs and shifts the voltage-dependence of both activation and inactivation to more negative potentials.[1]

The opposing mechanisms of action are a critical point of differentiation. While this compound silences neuronal activity by blocking sodium influx, batrachotoxin induces a state of persistent, uncontrolled firing that leads to functional paralysis.

Toxin_Mechanisms cluster_0 This compound (Zetekitoxin) cluster_1 Dendrobatid Toxin (Batrachotoxin) ATX This compound ATX_Effect Binds to Outer Pore of Na+ Channel ATX->ATX_Effect ATX_Result Channel Blocked ATX_Effect->ATX_Result Na_Channel Voltage-Gated Sodium Channel (VGSC) ATX_Effect->Na_Channel ATX_Outcome No Na+ Influx (Paralysis) ATX_Result->ATX_Outcome BTX Batrachotoxin BTX_Effect Binds to Inner Pore of Na+ Channel BTX->BTX_Effect BTX_Result Channel Irreversibly Opened BTX_Effect->BTX_Result BTX_Effect->Na_Channel BTX_Outcome Massive Na+ Influx (Persistent Depolarization, Paralysis) BTX_Result->BTX_Outcome

Fig. 1: Contrasting mechanisms of action on voltage-gated sodium channels.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and representative Dendrobatid toxins.

ParameterThis compound (Zetekitoxin AB)BatrachotoxinPumiliotoxin 251D
Source Genus AtelopusPhyllobatesDendrobates, Epipedobates, etc.
Chemical Class Guanidinium Alkaloid (Saxitoxin analog)Steroidal AlkaloidIndolizidine Alkaloid
Molecular Formula C₁₆H₂₅N₈O₁₂S[1]C₃₁H₄₂N₂O₆[5]C₁₆H₂₉NO[1]
Mechanism of Action VGSC Blocker[5]VGSC Activator[5]VGSC Modulator/Blocker[1]
LD₅₀ (mice) 11-16 µg/kg (i.p.)[5][8][10]2-3 µg/kg (s.c.)[5][7][8]10 mg/kg (s.c.)[1][11]
IC₅₀ (VGSC) 6.1 pM (rat brain IIa)65 pM (rat skeletal muscle)280 pM (human heart)[1][2]N/A (Activator)Not well-defined, acts as an inhibitor.[12]
EC₅₀ (VGSC Activation) N/A (Blocker)491 nM - 2074 nM (rNaV1.4, for derivatives)[13]N/A

Experimental Protocols

Toxin Isolation and Purification

Objective: To isolate and purify toxins from frog skin extracts for characterization.

Protocol (General):

  • Extraction: Skin secretions are obtained from the dorsal surface of the frog. For this compound, aqueous extracts are prepared from the skins.[1] For lipophilic Dendrobatid toxins, skins are typically extracted with methanol or other organic solvents.

  • Initial Fractionation: The crude extract is subjected to solvent partitioning (e.g., between methanol/water and dichloromethane) to separate polar (like this compound) from non-polar (like Batrachotoxin) compounds.

  • Chromatography: The fractions are further purified using a series of chromatographic techniques.

    • This compound (Water-soluble): Purification often involves gel filtration and ion-exchange chromatography, followed by High-Performance Liquid Chromatography (HPLC).[13]

    • Dendrobatid Toxins (Lipophilic): Purification relies on techniques like thin-layer chromatography (TLC) and reversed-phase HPLC.

  • Analysis: The purity of the final fractions is assessed by Gas Chromatography-Mass Spectrometry (GC-MS) for Dendrobatid alkaloids or Liquid Chromatography-Mass Spectrometry (LC-MS) for toxins like Zetekitoxin.[1]

Electrophysiological Characterization

Objective: To determine the functional effect of the toxins on voltage-gated sodium channels.

Protocol (Whole-Cell Voltage Clamp):

  • Cell Preparation: A suitable cell line expressing the sodium channel subtype of interest (e.g., Chinese Hamster Ovary (CHO) cells, Human Embryonic Kidney (HEK) cells, or Xenopus oocytes) is transiently or stably transfected with the channel's cDNA.[1][13]

  • Recording Setup: Cells are placed in a recording chamber on an inverted microscope. A glass micropipette filled with an appropriate intracellular solution is used to form a high-resistance seal with the cell membrane (giga-seal) and then rupture the membrane to achieve the whole-cell configuration.

  • Voltage Protocol: A series of voltage steps (voltage protocol) is applied to the cell to elicit sodium currents.

    • For Blockers (this compound): A standard protocol to elicit maximal sodium current is used. The toxin is then perfused into the bath at increasing concentrations, and the reduction in current amplitude is measured to generate a concentration-response curve and determine the IC₅₀.[1]

    • For Activators (Batrachotoxin): The toxin is applied to the cells, and the voltage protocol is designed to measure shifts in the voltage-dependence of activation (often towards more negative potentials) and the removal of channel inactivation.[10][13][14]

  • Data Analysis: Current traces are recorded and analyzed using specialized software (e.g., pCLAMP). Parameters such as peak current amplitude, voltage of half-maximal activation (V₁/₂), and inactivation kinetics are calculated and compared between control and toxin-treated cells.

Experimental_Workflow cluster_assays Functional Characterization start Frog Skin Collection extraction Solvent Extraction (Aqueous or Organic) start->extraction purification Chromatographic Purification (HPLC) extraction->purification structure Structural Analysis (MS, NMR) purification->structure toxicity_assay In Vivo Toxicity Assay (e.g., Mouse LD50) purification->toxicity_assay electro_assay Electrophysiology (Whole-Cell Voltage Clamp) purification->electro_assay data_analysis Data Analysis (IC50 / EC50 Determination) toxicity_assay->data_analysis electro_assay->data_analysis cell_prep Cell Culture & Transfection (e.g., CHO) cell_prep->electro_assay conclusion Mechanism of Action Determined data_analysis->conclusion

Fig. 2: General experimental workflow for toxin characterization.

Conclusion

This compound and Dendrobatid toxins, while both potent natural poisons derived from amphibians, represent a classic pharmacological dichotomy. This compound (zetekitoxin) is a hyper-potent voltage-gated sodium channel blocker, acting as a paralytic agent by preventing nerve impulses. Conversely, the archetypal Dendrobatid toxin, batrachotoxin, is a potent channel activator that causes paralysis through persistent, uncontrolled nerve depolarization. This fundamental difference in their mechanism of action, along with their distinct chemical structures, underscores the remarkable diversity of toxic compounds evolved in nature. Understanding these differences is crucial for their application as specific molecular probes to study the function of ion channels and for the potential development of novel therapeutics.

References

Comparative Analysis of Atelopidtoxin's Biological Activity on Voltage-Gated Sodium Channels

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the validation of Atelopidtoxin's activity in comparison to other potent guanidinium toxins.

This guide provides an objective comparison of the biological activity of this compound (also known as Zetekitoxin AB), a potent saxitoxin analog, with the well-characterized voltage-gated sodium channel blockers, saxitoxin and tetrodotoxin. The data presented herein, derived from electrophysiological studies on heterologously expressed sodium channel isoforms, offers valuable insights for researchers investigating ion channel pharmacology and developing novel therapeutics.

This compound: A Potent Modulator of Sodium Channels

This compound is a guanidinium neurotoxin originally isolated from the skin of the Panamanian golden frog, Atelopus zeteki. Structurally, it is an analog of saxitoxin and, like other guanidinium toxins, exerts its potent biological effects by blocking voltage-gated sodium channels (Nav).[1] These channels are critical for the initiation and propagation of action potentials in excitable cells, such as neurons and muscle cells. By binding to site 1 of the sodium channel pore, these toxins physically obstruct the passage of sodium ions, leading to a cessation of nerve and muscle function.

Comparative Potency: this compound vs. Saxitoxin and Tetrodotoxin

Electrophysiological studies utilizing the two-electrode voltage clamp technique on Xenopus oocytes expressing specific mammalian sodium channel isoforms have provided precise measurements of the inhibitory potency of these toxins. The half-maximal inhibitory concentration (IC50) values from a key study by Yotsu-Yamashita et al. (2004) are summarized in the table below, alongside comparative data for tetrodotoxin.[1]

ToxinChannel SubtypeCell Line/Expression SystemIC50
This compound (Zetekitoxin AB) Human Heart (hNav1.5/hH1)Xenopus oocytes280 pM[1]
Rat Brain IIa (rNav1.2/rBIIA)Xenopus oocytes6.1 pM[1]
Rat Skeletal Muscle (rNav1.4/rSkM1)Xenopus oocytes65 pM[1]
Saxitoxin Human Heart (hNav1.5/hH1)Xenopus oocytes~162 nM
Rat Brain IIa (rNav1.2/rBIIA)Xenopus oocytes~0.98 nM
Rat Skeletal Muscle (rNav1.4/rSkM1)Xenopus oocytes~4.1 nM
Tetrodotoxin Human Heart (hNav1.5/hH1)Various≥ 1 µM (Resistant)[2][3]
Rat Brain IIa (rNav1.2/rBIIA)Xenopus oocytes~1-10 nM
Rat Skeletal Muscle (rNav1.4/rSkM1)CHO cells17.1 ± 1.2 nM[4]

Note: The IC50 values for Saxitoxin were calculated based on the fold-difference reported in Yotsu-Yamashita et al. (2004) relative to Zetekitoxin AB.

The data clearly demonstrates the exceptional potency of this compound, particularly on the rat brain IIa (Nav1.2) sodium channel isoform, where it exhibits picomolar affinity. Its potency is significantly greater than that of saxitoxin across all tested channel subtypes. Notably, the human heart sodium channel (Nav1.5) is relatively resistant to tetrodotoxin, a well-established characteristic.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of guanidinium toxins and a typical experimental workflow for assessing their biological activity.

cluster_membrane Cell Membrane NavChannel_Closed Voltage-Gated Sodium Channel (Closed) NavChannel_Open Voltage-Gated Sodium Channel (Open) NavChannel_Closed->NavChannel_Open NavChannel_Blocked Voltage-Gated Sodium Channel (Blocked) NavChannel_Open->NavChannel_Blocked Sodium_Influx Na+ Influx NavChannel_Open->Sodium_Influx Blockage Blockage of Action Potential NavChannel_Blocked->Blockage Depolarization Depolarization Depolarization->NavChannel_Closed Opens This compound This compound This compound->NavChannel_Open Binds to Pore Action_Potential Action Potential Propagation Sodium_Influx->Action_Potential

Caption: Mechanism of this compound action on voltage-gated sodium channels.

Oocyte_Prep Xenopus Oocyte Preparation cRNA_Inject cRNA Injection (Nav Channel Subtype) Oocyte_Prep->cRNA_Inject Incubation Incubation (48-72h) cRNA_Inject->Incubation TEVC_Setup Two-Electrode Voltage Clamp Setup Incubation->TEVC_Setup Data_Acq Data Acquisition (Current Recordings) TEVC_Setup->Data_Acq Toxin_App Toxin Application (Varying Concentrations) Data_Acq->Toxin_App Analysis Data Analysis (IC50 Determination) Data_Acq->Analysis Toxin_App->Data_Acq

Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) analysis.

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol is based on the methods described by Yotsu-Yamashita et al. (2004) for determining the IC50 values of sodium channel blockers.[5]

a. Oocyte Preparation and cRNA Injection:

  • Xenopus laevis oocytes are isolated and treated with collagenase to remove the follicular layer.

  • Stage V-VI oocytes are selected and injected with 20–50 nl of in vitro-transcribed cRNA encoding the desired sodium channel α- and β-subunits.

  • Injected oocytes are incubated for 48–72 hours at 18-20°C in a modified Barth's solution to allow for channel expression.

b. Electrophysiological Recording:

  • Transmembrane currents are measured using a two-electrode voltage-clamp amplifier.

  • Oocytes are placed in a flowing-bath chamber continuously perfused with a bath solution containing (in mM): 90 NaCl, 2.5 KCl, 1 CaCl2, 1 MgCl2, and 5 HEPES, with the pH adjusted to 7.2 with NaOH.

  • Sodium channel currents are elicited by a 70-ms step depolarization to 0 mV from a holding potential of -100 mV. Pulses are applied every 20 seconds to allow for complete channel recovery.

c. Toxin Application and Data Analysis:

  • Stock solutions of the toxins are diluted into the bath solution to achieve the desired final concentrations.

  • The IC50 values are determined by measuring the peak inward sodium current in the absence and presence of various concentrations of the toxin.

  • The data is fitted to a single-site Langmuir adsorption isotherm to calculate the IC50.

Alternative Assay: Membrane Potential Assay using Fluorescent Probes

This method provides a higher-throughput alternative for screening sodium channel blockers.

a. Cell Culture and Dye Loading:

  • Cells stably or transiently expressing the sodium channel of interest (e.g., HEK293 or CHO cells) are seeded in 96- or 384-well black-walled, clear-bottom plates.

  • After reaching confluence, the culture medium is replaced with a loading buffer containing a voltage-sensitive fluorescent dye (e.g., a FLIPR Membrane Potential Assay Kit).

  • Cells are incubated with the dye for a specified time (typically 30-60 minutes) at 37°C.

b. Compound Addition and Signal Detection:

  • The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • A baseline fluorescence reading is taken.

  • The test compound (e.g., this compound) is added to the wells.

  • A sodium channel activator (e.g., veratridine or deltamethrin) is then added to depolarize the cells.

  • The change in fluorescence intensity, which corresponds to the change in membrane potential, is measured over time.

c. Data Analysis:

  • The inhibition of the activator-induced depolarization by the test compound is quantified.

  • IC50 values are determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

This comparative guide highlights the exceptional potency of this compound as a voltage-gated sodium channel blocker. The provided data and experimental protocols serve as a valuable resource for researchers in the fields of pharmacology, toxicology, and drug discovery, facilitating further investigation into the therapeutic potential of this and other guanidinium toxins.

References

Cross-Validation of Analytical Methods for Atelopidtoxin Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary analytical methods for the quantification of Atelopidtoxin (Zetekitoxin), a potent neurotoxin found in the Panamanian golden frog, Atelopus zeteki. Given the limited availability of specific analytical protocols for this compound, this guide extrapolates from well-established methods for its structural analog, saxitoxin. The methodologies discussed are High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

Data Presentation: Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method is critical for accurate and reliable quantification of this compound in various matrices. Below is a summary of the key performance characteristics of HPLC-MS/MS and ELISA, based on data from analogous saxitoxin assays.

Performance MetricHPLC-MS/MSELISA
Limit of Detection (LOD) 2.8 - 3 ng/mL[1][2]0.015 ng/mL[3][4]
Lower Limit of Quantification (LLOQ) 5.0 - 11 ng/mL[1][2]~0.020 ng/mL[5]
Linearity Range 5 - 200 ng/mL[1]0.02 - 0.4 ng/mL[3][4]
Accuracy (Recovery) 86 - 99%[1]80 - 105%[6]
Precision (CV%) ≤15%[1]<15% for samples[3][4]
Specificity High (based on mass-to-charge ratio)Moderate (potential cross-reactivity)
Throughput LowerHigher
Cost HigherLower

Experimental Protocols

Detailed methodologies for both HPLC-MS/MS and ELISA are provided below. These protocols are adapted from established procedures for saxitoxin and should be optimized and validated for this compound specifically.

HPLC-MS/MS Method for this compound Quantification

This method provides high specificity and sensitivity for the quantification of this compound in biological samples such as plasma.

a) Sample Preparation (from Blood Plasma) [1]

  • To 100 µL of plasma, add an appropriate internal standard.

  • Acidify the sample by adding 10 µL of 1M formic acid.

  • Precipitate proteins by adding 400 µL of acetonitrile.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

b) HPLC Conditions

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended.

  • Mobile Phase A: Water with 10 mM ammonium formate and 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A gradient elution should be optimized to ensure good separation of this compound from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5-10 µL.

c) Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor and product ion transitions for this compound and the internal standard must be determined by direct infusion. For this compound (Zetekitoxin AB, C16H25N8O12S, M+H+ = 553.1), potential transitions should be investigated.

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to maximize signal intensity.

Competitive ELISA Method for this compound Quantification

This method is suitable for rapid screening of a large number of samples.

a) Sample Preparation (from Mollusc Tissue) [7]

  • Homogenize 1 g of tissue.

  • Add 5 mL of a suitable extraction buffer (e.g., sodium acetate buffer).

  • Vortex the mixture for 1 minute.

  • Centrifuge at 3000 x g for 10 minutes at room temperature.

  • Collect the supernatant.

  • Dilute the supernatant in the assay-specific dilution buffer (e.g., 1:50).[7]

  • The diluted sample is now ready for use in the ELISA.

b) ELISA Protocol (Direct Competitive) [3][4]

  • Add 50 µL of standards, controls, and prepared samples to the wells of a microtiter plate pre-coated with a secondary antibody.

  • Add 50 µL of this compound-enzyme conjugate to each well.

  • Add 50 µL of anti-Atelopidtoxin antibody solution to each well.

  • Seal the plate and incubate for a specified time (e.g., 60 minutes) at room temperature.

  • Wash the plate 3-5 times with the provided wash buffer.

  • Add 100 µL of substrate solution to each well and incubate for a specified time (e.g., 30 minutes) in the dark.

  • Stop the reaction by adding 100 µL of stop solution to each well.

  • Read the absorbance at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

Mandatory Visualizations

Cross-Validation Workflow

A crucial step in method development is cross-validation, which ensures that an analytical method is robust and transferable. The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.

CrossValidationWorkflow cluster_method1 Method 1 (e.g., HPLC-MS/MS) cluster_method2 Method 2 (e.g., ELISA) cluster_crossval Cross-Validation M1_Dev Method Development & Optimization M1_Val Single-Lab Validation (Accuracy, Precision, Linearity) M1_Dev->M1_Val Sample_Split Split Sample Set (Aliquots for each method) M1_Val->Sample_Split M2_Dev Method Development & Optimization M2_Val Single-Lab Validation (Accuracy, Precision, Linearity) M2_Dev->M2_Val M2_Val->Sample_Split Analysis Analyze Aliquots by Both Methods Sample_Split->Analysis Data_Comp Statistical Comparison of Results (e.g., Bland-Altman, Correlation) Analysis->Data_Comp Conclusion Conclusion on Method Comparability & Interchangeability Data_Comp->Conclusion Atelopidtoxin_Pathway cluster_membrane Cell Membrane cluster_process VGSC Voltage-Gated Sodium Channel (VGSC) Pore (extracellular) Pore (intracellular) Na_Influx Na+ Influx VGSC:p_out->Na_Influx Allows Depolarization Membrane Depolarization Depolarization->VGSC Opens AP Action Potential Propagation Na_Influx->AP Leads to This compound This compound This compound->VGSC:p_in Blocks Pore

References

Comparative Analysis of Synthetic Atelopidtoxin Analog Potency: A Methodological Framework

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, detailed, publicly accessible quantitative data directly comparing the potency of a range of synthetic Atelopidtoxin analogs is scarce. This guide therefore provides a methodological framework for how such a comparison would be structured, outlining the necessary experimental protocols, data presentation formats, and key biological pathways, based on established practices for neurotoxin evaluation.

Introduction to Atelopidtoxins

Atelopidtoxins are a group of potent neurotoxins originally isolated from the skin of Panamanian golden frogs of the genus Atelopus. These toxins are known to be potent blockers of voltage-gated sodium channels (VGSCs), which are crucial for the generation and propagation of action potentials in excitable cells like neurons.[1][2] The ability to synthesize analogs of this compound opens the door to developing novel therapeutic agents, for conditions such as chronic pain, by modifying the toxin's potency, selectivity, and stability. This guide outlines the essential experimental approaches required to compare the potency of such synthetic analogs.

Data Presentation: A Comparative Overview

Quantitative data from the described experimental protocols would be summarized for clear comparison. The following tables provide templates for how such data would be presented.

Table 1: In Vitro Potency of Synthetic this compound Analogs on Voltage-Gated Sodium Channels

Analog IDTarget Sodium Channel Subtype (e.g., NaV1.7)IC50 (nM)Hill SlopeMaximum Inhibition (%)
ATX-Analog-001hNaV1.7DataDataData
ATX-Analog-002hNaV1.7DataDataData
ATX-Analog-003hNaV1.7DataDataData
This compound (Wild Type)hNaV1.7DataDataData

Table 2: In Vivo Potency and Toxicity of Synthetic this compound Analogs

Analog IDAnimal ModelEndpointPotency Metric (e.g., ED50)Acute Toxicity (LD50)Therapeutic Index (LD50/ED50)
ATX-Analog-001MouseAnalgesiaData (mg/kg)Data (mg/kg)Data
ATX-Analog-002MouseAnalgesiaData (mg/kg)Data (mg/kg)Data
ATX-Analog-003MouseAnalgesiaData (mg/kg)Data (mg/kg)Data
This compound (Wild Type)MouseAnalgesiaData (mg/kg)Data (mg/kg)Data

Experimental Protocols

A thorough comparison of this compound analogs requires a combination of in vitro and in vivo assays to determine their potency, selectivity, and safety profile.

In Vitro Potency Assessment: Patch Clamp Electrophysiology

The gold standard for assessing the potency of ion channel modulators is the patch clamp technique.[3][4][5] This method allows for the direct measurement of ion channel activity in single cells.

Objective: To determine the concentration-dependent inhibition of specific voltage-gated sodium channel subtypes by synthetic this compound analogs.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the desired human sodium channel subtype (e.g., NaV1.7, a key target in pain pathways) are cultured.

  • Electrophysiological Recording: Whole-cell patch clamp recordings are performed using an automated patch clamp system.[3][5]

  • Voltage Protocol: A specific voltage protocol is applied to the cells to elicit sodium currents. This typically involves holding the cell at a negative membrane potential (e.g., -120 mV) and then depolarizing it to a potential that maximally activates the sodium channels (e.g., -10 mV).

  • Compound Application: A range of concentrations of the synthetic this compound analog are applied to the cells.

  • Data Analysis: The peak sodium current is measured before and after the application of the analog. The percentage of inhibition is calculated for each concentration, and the data is fitted to a concentration-response curve to determine the IC50 value (the concentration at which 50% of the channel activity is inhibited).

In Vivo Potency and Toxicity Assessment

In vivo studies are essential to understand the physiological effects of the analogs, including their therapeutic potential and toxicity.

1. Mouse Model of Acute Toxicity (LD50 Determination)

Objective: To determine the median lethal dose (LD50) of the synthetic this compound analogs.[6][7][8]

Methodology:

  • Animal Model: Male Swiss Webster mice are typically used.

  • Dose Administration: Graded doses of the this compound analog are administered to different groups of mice, usually via intraperitoneal injection.

  • Observation: The animals are observed for a set period (e.g., 24-48 hours), and the number of mortalities in each group is recorded.

  • LD50 Calculation: Statistical methods (e.g., probit analysis) are used to calculate the LD50, the dose estimated to be lethal to 50% of the animals.[7]

2. Zebrafish Larva Model for Neurotoxicity and Potency Screening

The zebrafish model offers a high-throughput alternative for assessing neurotoxicity and potency.[9][10][11][12][13]

Objective: To evaluate the neurotoxic effects and relative potency of this compound analogs.

Methodology:

  • Animal Model: Zebrafish (Danio rerio) embryos are collected and raised to the larval stage (e.g., 5 days post-fertilization).

  • Compound Exposure: Larvae are placed in multi-well plates and exposed to a range of concentrations of the this compound analogs.

  • Behavioral Analysis: Locomotor activity is monitored using an automated tracking system. Changes in movement patterns, such as hypoactivity or hyperactivity, in response to light-dark transitions can indicate neurotoxicity.[13]

  • Data Analysis: Concentration-response curves are generated based on the behavioral changes to determine the effective concentration (EC50) that causes a specific effect.

Visualizing a Hypothetical Signaling Pathway and Experimental Workflows

To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and the workflows of the key experiments.

Atelopidtoxin_Mechanism cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Na_Channel Voltage-Gated Sodium Channel Na_ion_in Na+ Influx Na_Channel->Na_ion_in Normal Na+ flow No_Action_Potential Inhibition of Action Potential Na_Channel->No_Action_Potential Blocked Na+ flow This compound This compound Analog This compound->Na_Channel Binds to and blocks the channel pore Action_Potential Action Potential Propagation Na_ion_in->Action_Potential Na_ion_out Na+

Caption: Mechanism of action of this compound analogs on voltage-gated sodium channels.

Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Culture HEK293 cells expressing a specific NaV subtype Patch_Cell Establish whole-cell patch clamp configuration Cell_Culture->Patch_Cell Prepare_Solutions Prepare this compound analog solutions Apply_Compound Apply different concentrations of the analog Prepare_Solutions->Apply_Compound Apply_Voltage Apply voltage protocol to elicit Na+ currents Patch_Cell->Apply_Voltage Apply_Voltage->Apply_Compound Record_Current Record peak Na+ current Apply_Compound->Record_Current Calculate_Inhibition Calculate percent inhibition Record_Current->Calculate_Inhibition Plot_Curve Plot concentration-response curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 value Plot_Curve->Determine_IC50

Caption: Workflow for in vitro potency assessment using patch clamp electrophysiology.

In_Vivo_Workflow cluster_mouse Mouse LD50 Assay cluster_zebrafish Zebrafish Neurotoxicity Assay Mouse_Groups Prepare groups of mice Mouse_Inject Inject graded doses of This compound analog Mouse_Groups->Mouse_Inject Mouse_Observe Observe for mortality over a set period Mouse_Inject->Mouse_Observe Mouse_Calculate Calculate LD50 Mouse_Observe->Mouse_Calculate Zebrafish_Larvae Raise zebrafish larvae Zebrafish_Expose Expose larvae to different analog concentrations Zebrafish_Larvae->Zebrafish_Expose Zebrafish_Track Track locomotor activity Zebrafish_Expose->Zebrafish_Track Zebrafish_Analyze Analyze behavioral changes to determine EC50 Zebrafish_Track->Zebrafish_Analyze

Caption: Workflow for in vivo potency and toxicity assessment of this compound analogs.

References

A Comparative Guide to the Neuronal Effects of Tetrodotoxin: In Vivo vs. In Vitro Perspectives

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Atelopidtoxin: The term "this compound" does not correspond to a recognized specific toxin in broadly available scientific literature. It is possible that this name is a colloquial or less common term for toxins found in frogs of the Atelopus genus, which are known to contain tetrodotoxin and other potent neurotoxins like zetekitoxins. This guide will focus on Tetrodotoxin (TTX), a well-characterized neurotoxin also found in these frogs, for which extensive comparative in vivo and in vitro data are available. This allows for a robust and data-supported comparison relevant to researchers, scientists, and drug development professionals.

Tetrodotoxin (TTX) is a potent neurotoxin that selectively blocks voltage-gated sodium channels (NaV), thereby inhibiting the generation and propagation of action potentials in nerve and muscle cells.[1][2] Understanding the differential effects of TTX in a whole organism (in vivo) versus a controlled cellular environment (in vitro) is crucial for toxicological assessment, drug development, and neuroscience research. This guide provides an objective comparison of TTX's performance on neuronal activity in both settings, supported by experimental data and detailed methodologies.

Quantitative Data Comparison

The following tables summarize key quantitative data on the effects of Tetrodotoxin from both in vivo and in vitro studies.

Table 1: In Vivo Lethality of Tetrodotoxin

Animal ModelAdministration RouteLD50 (µg/kg)Reference(s)
MiceIntramuscular (i.m.)8.6[3]
MiceOral Gavage (o.g.)232 - 532[3][4][5][6]
MiceIntraperitoneal (i.p.)10.7[5][7]
MiceSubcutaneous (s.c.)12.5[5][7]
RabbitsIntramuscular (i.m.)5.3 (MLD)[5][7]
RabbitsIntravenous (i.v.)3.1 (MLD)[5][7]

MLD: Minimal Lethal Dose

Table 2: In Vitro Potency of Tetrodotoxin

PreparationNaV Subtype(s)IC50 (nM)Reference(s)
Rat Cortical NeuronsMixed7[8][9]
Human iPSC-derived NeuronsMixed10[8][9]
HEK293T CellsHuman NaV1.14.1[10]
HEK293T CellsHuman NaV1.214[10]
HEK293T CellsHuman NaV1.35.3[10]
HEK293T CellsHuman NaV1.47.6[10]
HEK293T CellsHuman NaV1.62.3[10]
HEK293T CellsHuman NaV1.718.6 - 36[10][11]

Signaling Pathways and Experimental Workflows

Mechanism of Action of Tetrodotoxin

Tetrodotoxin physically occludes the outer pore of voltage-gated sodium channels, preventing the influx of sodium ions that is necessary for the rising phase of an action potential.[1][2] This blockade does not affect the channel's gating mechanism.[2]

TTX_Mechanism cluster_membrane Neuronal Membrane NaV_Channel Voltage-Gated Sodium Channel (NaV) Pore Channel Pore Na_ion_in Na+ (Intracellular) Action_Potential Action Potential Blocked Pore->Action_Potential Prevents Depolarization TTX Tetrodotoxin (TTX) TTX->Pore Blocks Pore Na_ion_out Na+ (Extracellular) Na_ion_out->Pore Normal Influx

Mechanism of TTX blocking the NaV channel pore.

In Vitro Experimental Workflow: Whole-Cell Patch-Clamp

This technique allows for the direct measurement of ion channel activity in individual neurons.

In_Vitro_Workflow Start Cultured Neurons or HEK Cells Patch Establish Whole-Cell Patch-Clamp Start->Patch Record_Base Record Baseline Sodium Currents Patch->Record_Base Apply_TTX Apply TTX (Varying Concentrations) Record_Base->Apply_TTX Record_Post Record Post-TTX Sodium Currents Apply_TTX->Record_Post Analyze Analyze Data (Generate IC50 Curve) Record_Post->Analyze

Workflow for in vitro electrophysiological recording.

In Vivo Experimental Workflow: Toxicity Assessment

This workflow outlines a typical procedure for assessing the systemic effects of TTX in an animal model.

In_Vivo_Workflow Start Select Animal Model (e.g., Mice) Administer Administer TTX via Defined Route (e.g., Oral) Start->Administer Observe Observe for Clinical Signs (Paralysis, Seizures) Administer->Observe Measure Measure Physiological Parameters (e.g., Muscle Strength) Observe->Measure Determine Determine Endpoint (e.g., LD50) Measure->Determine

Workflow for in vivo toxicity assessment.

Detailed Experimental Protocols

In Vitro Study: Whole-Cell Patch-Clamp Electrophysiology
  • Cell Preparation: Human Embryonic Kidney (HEK293T) cells are transiently transfected to express specific human voltage-gated sodium channel subtypes (e.g., NaV1.1-1.7).[12] Alternatively, primary cortical neurons from rats or human induced pluripotent stem cell (iPSC)-derived neurons can be cultured on micro-electrode arrays (MEAs).[8][9]

  • Recording: The whole-cell patch-clamp technique is used to measure sodium currents.[12] A glass micropipette forms a high-resistance seal with the cell membrane, which is then ruptured to allow electrical access to the cell's interior.

  • Solutions: The extracellular solution typically contains (in mM): NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with the pH adjusted to 7.4. The intracellular (pipette) solution contains a high concentration of a cesium or potassium salt (e.g., CsF or KCl), along with EGTA, HEPES, and ATP, with the pH adjusted to 7.2.

  • Voltage Protocol: To elicit sodium currents, the cell membrane is held at a negative potential (e.g., -120 mV) and then depolarized to various test potentials (e.g., -80 mV to +60 mV in 5 mV increments).[2]

  • TTX Application: Tetrodotoxin is applied to the extracellular solution at varying concentrations to determine the dose-dependent block of the sodium current and calculate the IC50 value.[13]

In Vivo Study: Acute Toxicity Assessment in Mice
  • Animal Model: Adult male ICR mice (18-22g) are commonly used.[3]

  • Administration: TTX is dissolved in a vehicle (e.g., saline with acetic acid) and administered via a specific route, such as oral gavage (o.g.) or intramuscular (i.m.) injection.[3] For oral administration, mice may be fasted prior to dosing.[3]

  • Dose-Response: Several groups of animals are administered different doses of TTX to establish a dose-response curve for lethality.[3]

  • Observation: Following administration, mice are observed for clinical signs of toxicity, which may include limb paralysis, apathy, seizures, and ultimately, respiratory failure.[3][14] The time of onset of symptoms and time to death are recorded.

  • Physiological Measurements: Non-lethal endpoints can also be measured, such as changes in muscle strength using a grip strength meter at various time points post-administration.[3]

  • Data Analysis: The LD50 (the dose at which 50% of the animals die) is calculated using statistical methods like non-linear regression.[3]

Comparison of In Vivo and In Vitro Effects

The primary difference between in vivo and in vitro studies of TTX lies in the complexity of the system being studied. In vitro studies offer a highly controlled environment to investigate the direct interaction of TTX with specific neuronal components, such as a particular subtype of sodium channel. This allows for precise quantification of the toxin's potency (IC50) and mechanism of action at the molecular level. For example, in vitro studies have demonstrated that TTX has different binding affinities for various NaV channel isoforms, with IC50 values in the low nanomolar range for sensitive subtypes.[1][10]

In contrast, in vivo studies reveal the integrated physiological effects of TTX on a whole organism. The observed toxicity is a result of not only the toxin's interaction with its molecular target but also factors such as absorption, distribution, metabolism, and excretion (ADME). This is evident in the significant differences in LD50 values depending on the route of administration; for instance, the oral LD50 in mice is approximately 44 times higher than the intramuscular LD50, indicating incomplete or slow absorption from the gastrointestinal tract.[3]

In vivo studies also allow for the observation of systemic effects that cannot be replicated in vitro, such as paralysis of the diaphragm leading to respiratory failure, which is the ultimate cause of death in TTX poisoning.[15] Furthermore, studies in whole animals can reveal the temporal dynamics of poisoning, including the onset and duration of clinical signs like muscle weakness.[3][16]

While in vitro assays provide crucial mechanistic insights and are valuable for high-throughput screening, in vivo experiments are indispensable for understanding the overall toxicological profile and potential therapeutic window of a compound like TTX. The data from both types of studies are complementary and essential for a comprehensive risk assessment and for exploring the potential therapeutic applications of TTX, such as in pain management.[8][16]

References

A Comparative Analysis of Atelopidtoxin's Selectivity for Sodium Channel Subtypes

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

[City, State] – [Date] – A comprehensive new guide detailing the selectivity of Atelopidtoxin for various sodium channel subtypes has been compiled, offering researchers, scientists, and drug development professionals a valuable resource for understanding this potent neurotoxin. This guide provides a comparative analysis of this compound (also known as Zetekitoxin AB) alongside other well-characterized sodium channel modulators, including Tetrodotoxin, Saxitoxin, and Batrachotoxin.

Voltage-gated sodium channels (NaVs) are critical for the initiation and propagation of action potentials in excitable cells.[1] The existence of nine different mammalian NaV subtypes (NaV1.1–1.9), with distinct tissue distributions and biophysical properties, has made them attractive targets for the development of selective therapeutics for a range of channelopathies, including epilepsy, cardiac arrhythmias, and chronic pain.[2] Toxins that selectively target specific NaV subtypes are invaluable tools for dissecting the physiological roles of these channels and for providing scaffolds for novel drug design.

This guide summarizes the available quantitative data on the inhibitory or modulatory effects of this compound and comparator toxins on various NaV subtypes. Detailed experimental protocols for the key assays used to determine toxin selectivity are also provided, alongside visualizations of the downstream signaling pathways affected by sodium channel modulation.

Comparative Selectivity of Sodium Channel Toxins

This compound, isolated from the Panamanian golden frog Atelopus zeteki, is a potent sodium channel blocker.[3][4] It is structurally related to Saxitoxin but exhibits significantly higher potency. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other key toxins against a range of sodium channel subtypes.

ToxinNaV SubtypeSpeciesIC50Reference
This compound (Zetekitoxin AB) Human Heart (likely NaV1.5)Human280 pM[3][5]
Rat Brain IIa (NaV1.2a)Rat6.1 pM[3][5]
Rat Skeletal Muscle (NaV1.4)Rat65 pM[3][5]
Tetrodotoxin (TTX) NaV1.1Human22 nM[6]
NaV1.2Human33 nM[6]
NaV1.3Human12 nM[6]
NaV1.4Human44 nM[6]
NaV1.5Human7800 nM[6]
NaV1.6Human2.3 nM[4]
NaV1.7Human18.6 ± 1.0 nM[7]
TTX-Sensitive (DRG Neuron)Rat0.3 nM[8]
TTX-Resistant (DRG Neuron)Rat100 µM[8]
Saxitoxin (STX) NaV1.4Rat2.8 ± 0.1 nM[7]
NaV1.7Human702 ± 53 nM[7]
TTX-Sensitive (DRG Neuron)Rat0.5 nM[8]
TTX-Resistant (DRG Neuron)Rat10 µM[8]
Batrachotoxin (BTX) Analog (1b) NaV1.4Rat17.4 ± 0.4 µM[3]
NaV1.5Human~8-30 µM[3]
NaV1.7Human~8-30 µM[3]

Note: The data for Batrachotoxin represents an analog (1b) which acts as an inhibitor, in contrast to the native toxin which is an activator. The IC50 values for this analog on NaV1.5 and NaV1.7 are reported as a range.

Experimental Protocols

The determination of toxin selectivity and potency relies on precise electrophysiological and biochemical assays. The following are detailed methodologies for two key experimental approaches.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for characterizing the effects of toxins on ion channel function in real-time.

Objective: To measure the dose-dependent inhibition of voltage-gated sodium currents by a toxin in a heterologous expression system or primary cell culture.

Materials:

  • Cells expressing the target NaV subtype (e.g., HEK293 or CHO cells, or primary neurons).

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pipette fabrication.

  • Micromanipulator.

  • Perfusion system for solution exchange.

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal (pipette) solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).

  • Toxin stock solutions of known concentrations.

Procedure:

  • Cell Preparation: Culture cells expressing the desired NaV subtype to an appropriate confluency. On the day of recording, gently dissociate the cells and plate them onto glass coverslips in the recording chamber.

  • Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

  • Giga-seal Formation: Under microscopic observation, carefully approach a target cell with the micropipette. Apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.

  • Voltage-Clamp Protocol: Hold the cell membrane at a hyperpolarized potential (e.g., -100 mV) to ensure all sodium channels are in the closed, resting state. Apply a series of depolarizing voltage steps (e.g., to 0 mV for 20 ms) to elicit sodium currents.

  • Toxin Application: After establishing a stable baseline recording, perfuse the recording chamber with the external solution containing a known concentration of the toxin.

  • Data Acquisition: Record the sodium currents in the presence of the toxin until a steady-state effect is reached.

  • Dose-Response Analysis: Wash out the toxin and repeat the application with increasing concentrations to generate a dose-response curve.

  • Data Analysis: Measure the peak inward current at each toxin concentration and normalize it to the control current. Fit the data to the Hill equation to determine the IC50 value.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

The Xenopus oocyte expression system is a robust and widely used method for studying ion channels.[9][10][11]

Objective: To express a specific NaV subtype in Xenopus oocytes and determine the inhibitory effect of a toxin.

Materials:

  • Mature female Xenopus laevis frogs.

  • Collagenase solution for oocyte defolliculation.

  • cRNA encoding the target NaV subtype.

  • Microinjection setup with a nanoliter injector.

  • TEVC rig with amplifier, voltage and current electrodes, and data acquisition software.

  • Recording solution (ND96) (in mM): 96 NaCl, 2 KCl, 1.8 CaCl₂, 1 MgCl₂, 5 HEPES (pH adjusted to 7.5 with NaOH).

  • Toxin stock solutions.

Procedure:

  • Oocyte Preparation: Surgically remove a lobe of the ovary from an anesthetized frog. Incubate the ovarian tissue in a collagenase solution to remove the follicular cell layer and isolate individual oocytes. Select healthy, mature (stage V-VI) oocytes.

  • cRNA Microinjection: Load a microinjection needle with the cRNA solution. Inject approximately 50 nL of cRNA into the cytoplasm of each oocyte.

  • Incubation: Incubate the injected oocytes for 2-7 days at 18°C to allow for channel expression.

  • Electrophysiological Recording: Place an oocyte in the recording chamber perfused with ND96 solution. Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.

  • Voltage-Clamp Protocol: Clamp the oocyte membrane at a holding potential of -100 mV. Apply depolarizing voltage steps to elicit sodium currents.

  • Toxin Application: Perfuse the chamber with ND96 solution containing the toxin at various concentrations.

  • Data Acquisition and Analysis: Record the steady-state sodium currents at each toxin concentration and determine the IC50 value as described for the patch-clamp method.

Signaling Pathways and Logical Relationships

The primary function of voltage-gated sodium channels is to mediate the rapid influx of sodium ions that underlies the rising phase of the action potential.[1] By modulating the activity of these channels, toxins can have profound effects on downstream cellular processes.

Toxin-Induced Sodium Channel Blockade

Blockers like this compound, Tetrodotoxin, and Saxitoxin physically occlude the pore of the sodium channel, preventing sodium influx. This leads to the inhibition of action potential generation and propagation.

Toxin_Blockade Toxin This compound / TTX / STX NaV Voltage-Gated Sodium Channel Toxin->NaV Blocks Pore Na_Influx Na+ Influx NaV->Na_Influx Allows Depolarization Membrane Depolarization Na_Influx->Depolarization Causes AP Action Potential Propagation Depolarization->AP Initiates Neurotransmitter_Release Neurotransmitter Release AP->Neurotransmitter_Release Triggers Muscle_Contraction Muscle Contraction AP->Muscle_Contraction Triggers Toxin_Activation Toxin Batrachotoxin NaV Voltage-Gated Sodium Channel Toxin->NaV Prevents Inactivation Na_Influx Persistent Na+ Influx NaV->Na_Influx Allows Depolarization Sustained Depolarization Na_Influx->Depolarization Causes AP Repetitive Action Potential Firing Depolarization->AP Induces Neurotransmitter_Release Excessive Neurotransmitter Release AP->Neurotransmitter_Release Triggers Muscle_Spasm Muscle Spasm / Paralysis AP->Muscle_Spasm Triggers Experimental_Workflow cluster_Expression Channel Expression cluster_Recording Electrophysiological Recording cluster_Pharmacology Pharmacological Testing cluster_Analysis Data Analysis cRNA_Prep cRNA/Plasmid Preparation Expression_System Heterologous Expression (Xenopus Oocytes / Mammalian Cells) cRNA_Prep->Expression_System Microinjection / Transfection Patch_Clamp Whole-Cell Patch Clamp / Two-Electrode Voltage Clamp Expression_System->Patch_Clamp Voltage_Protocol Application of Voltage Protocol Patch_Clamp->Voltage_Protocol Current_Measurement Measurement of Sodium Current Voltage_Protocol->Current_Measurement Toxin_Application Toxin Application (Increasing Concentrations) Current_Measurement->Toxin_Application Dose_Response Generation of Dose-Response Curve Toxin_Application->Dose_Response IC50_Calculation IC50 Calculation (Hill Equation) Dose_Response->IC50_Calculation Selectivity_Profile Determination of Selectivity Profile IC50_Calculation->Selectivity_Profile

References

Validating the Therapeutic Potential of Novel Toxin-Derived Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The exploration of natural toxins as a source for novel therapeutic agents has gained significant traction in the scientific community. These complex molecules often exhibit high potency and selectivity for specific biological targets, making them attractive starting points for drug discovery. This guide provides a comparative analysis of toxin-derived compounds, offering a framework for validating their therapeutic potential.

Note on the Selected Toxin

Initial research for this guide focused on Atelopidtoxin. However, a comprehensive literature search revealed a significant scarcity of recent and detailed scientific data on this specific toxin and its derivatives. The available information is largely dated, making it challenging to construct a robust comparative analysis that meets the data-rich requirements of this guide.

To provide a valuable and data-supported resource, the focus of this guide has been shifted to Conotoxins , a well-researched class of peptides isolated from the venom of marine cone snails. The extensive body of literature on conotoxins and their derivatives allows for a thorough comparison of their therapeutic potential, supported by experimental data. Conotoxins have already yielded one FDA-approved drug, ziconotide (Prialt®), and numerous derivatives are currently in various stages of preclinical and clinical development, making them an excellent case study for this analysis.[1]

Comparative Analysis of Conotoxin Derivatives

Conotoxins are a diverse family of small, disulfide-rich peptides that target a wide range of ion channels, receptors, and transporters with high specificity and affinity.[1] Their therapeutic potential spans multiple areas, including chronic pain, epilepsy, and cardiovascular diseases. This section compares the performance of selected conotoxin derivatives against each other and a conventional small-molecule drug.

Table 1: Comparative Efficacy and Toxicity of Selected Analgesic Compounds

CompoundTargetIn Vitro Potency (IC50/Ki)In Vivo Efficacy (Animal Model)Cytotoxicity (CC50)Source
Ziconotide (ω-conotoxin MVIIA) N-type Ca2+ channels~10-30 pM (Ki)Effective in various neuropathic pain models>100 µM (in neuronal cells)[1]
Conotoxin Derivative A α9α10 nAChRs1.2 nM (IC50)Reversal of mechanical allodynia in rat models>50 µM (in DRG neurons)Fictional Data
Conotoxin Derivative B NaV1.7 channels50 nM (IC50)Reduced thermal hyperalgesia in mouse models>75 µM (in HEK293 cells)Fictional Data
Gabapentin (Alternative) α2δ subunit of Ca2+ channels~140 nM (Ki)Standard of care in neuropathic pain models>1 mM (in various cell lines)Literature

Note: Data for "Conotoxin Derivative A" and "Conotoxin Derivative B" is representative and fictional, included to illustrate a comparative table. Actual data would be sourced from specific preclinical studies.

Experimental Protocols

The validation of conotoxin derivatives relies on a battery of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and, conversely, cytotoxicity.[2]

Protocol:

  • Cell Plating: Plate cells (e.g., dorsal root ganglion neurons or a relevant human cell line) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of the conotoxin derivative or control compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl mixture) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The CC50 (50% cytotoxic concentration) can be determined by plotting cell viability against compound concentration.

Electrophysiological Assay (Patch-Clamp)

Whole-cell patch-clamp electrophysiology is used to measure the effect of conotoxin derivatives on the activity of specific ion channels expressed in cells (e.g., HEK293 cells transfected with the target channel).

Protocol:

  • Cell Preparation: Prepare cells expressing the target ion channel on glass coverslips.

  • Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an external solution.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with an internal solution.

  • Giga-seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (giga-seal) with the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, achieving the whole-cell configuration.

  • Data Recording: Apply a voltage protocol to elicit ionic currents through the target channels. Record baseline currents.

  • Compound Application: Perfuse the cell with the external solution containing the conotoxin derivative at various concentrations.

  • Effect Measurement: Record the changes in the ionic current in the presence of the compound.

  • Data Analysis: Determine the IC50 (half-maximal inhibitory concentration) by fitting the concentration-response data to the Hill equation.

Visualizing Mechanisms and Workflows

Diagrams are essential for illustrating complex biological pathways and experimental procedures.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Conotoxin Conotoxin Derivative IonChannel Target Ion Channel (e.g., N-type Ca2+ Channel) Conotoxin->IonChannel Binding & Blockade Influx Reduced Ion Influx (e.g., Ca2+) IonChannel->Influx Neurotransmitter Decreased Neurotransmitter Release Influx->Neurotransmitter Signal Inhibition of Pain Signal Transmission Neurotransmitter->Signal

Caption: Mechanism of action for an inhibitory conotoxin derivative.

Experimental_Workflow cluster_discovery Discovery & Synthesis cluster_invitro In Vitro Validation cluster_invivo In Vivo Evaluation Discovery Identify Novel Conotoxin Synthesis Synthesize Derivatives Discovery->Synthesis Binding Receptor Binding Assays Synthesis->Binding Electrophysiology Patch-Clamp Electrophysiology Binding->Electrophysiology Cytotoxicity Cytotoxicity Assays (e.g., MTT) Electrophysiology->Cytotoxicity PK Pharmacokinetics Cytotoxicity->PK Efficacy Animal Models of Disease PK->Efficacy Toxicity In Vivo Toxicology Efficacy->Toxicity Clinical Clinical Trials Toxicity->Clinical Lead Candidate

Caption: Drug development workflow for conotoxin derivatives.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Atelopidtoxin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical guidance for the proper handling and disposal of Atelopidtoxin, a potent neurotoxin. Adherence to these procedures is essential to mitigate risks and ensure a safe laboratory environment for all researchers, scientists, and drug development professionals. Given the limited specific data on this compound, these protocols are based on established best practices for potent guanidinium-based toxins, such as saxitoxin and tetrodotoxin, to which this compound is structurally related.

I. Immediate Safety and Handling Precautions

This compound is a highly potent neurotoxin; therefore, all handling must occur within a designated containment area, such as a certified chemical fume hood or a glove box. Personnel must wear appropriate Personal Protective Equipment (PPE) at all times.

Required Personal Protective Equipment (PPE):

  • Disposable nitrile gloves (double-gloving is recommended)

  • Safety goggles and a face shield

  • A fully buttoned lab coat

  • Appropriate respiratory protection may be required based on the experimental procedure and risk assessment.

II. Decontamination and Inactivation Protocol

All materials and surfaces contaminated with this compound must be decontaminated and the toxin inactivated before disposal. The primary method for inactivation is chemical decomposition.

Recommended Inactivation Solutions:

ReagentConcentrationContact TimeEfficacy
Sodium Hypochlorite (Bleach)1.0% solution30 minutesEffective for inactivating saxitoxin and tetrodotoxin[1][2].
Sodium Hypochlorite + Sodium Hydroxide0.25% NaOCl + 0.25N NaOH4 hoursEffective for T-2 mycotoxin and brevetoxin; a potential alternative[1][2].

Experimental Protocol for Inactivation:

  • Preparation of Inactivation Solution: Prepare a fresh 1.0% sodium hypochlorite solution. For example, add one part of standard household bleach (typically 5-6% sodium hypochlorite) to four or five parts water.

  • Application: Liberally apply the inactivation solution to all contaminated surfaces, equipment, and liquid waste. Ensure complete and thorough contact with the toxin.

  • Contact Time: Allow a minimum contact time of 30 minutes to ensure complete inactivation of the toxin[1][2].

  • Neutralization (for acidic waste): Guanidinium toxins can be more stable in acidic conditions. For acidic waste solutions containing this compound, neutralization with a suitable base should be performed before or during the inactivation step.

III. Step-by-Step Disposal Procedure

The following workflow outlines the mandatory steps for the safe disposal of this compound waste.

G cluster_prep Preparation cluster_inactivation Inactivation cluster_disposal Disposal A Wear Full PPE B Work in Containment Area (Fume Hood / Glove Box) A->B C Collect All Contaminated Waste (Liquid & Solid) B->C D Add 1.0% Sodium Hypochlorite Solution C->D E Ensure 30-Minute Contact Time D->E F Package Inactivated Waste in Labeled, Leak-Proof Container E->F G Dispose as Hazardous Chemical Waste F->G H Decontaminate Work Area with 1.0% Bleach Solution G->H I Remove and Dispose of PPE as Hazardous Waste H->I J Wash Hands Thoroughly I->J

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Atelopidtoxin
Reactant of Route 2
Atelopidtoxin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.